Product packaging for Salicylidene 2-aminopyridine(Cat. No.:CAS No. 17543-97-4)

Salicylidene 2-aminopyridine

Cat. No.: B3048589
CAS No.: 17543-97-4
M. Wt: 198.22
InChI Key: DYOIUODXXXAPDU-NTEUORMPSA-N
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Description

Significance of Schiff Bases in Contemporary Chemistry

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a pivotal class of organic compounds in modern chemistry. nih.govproquest.com Their importance stems from their accessible synthesis, structural variety, and wide-ranging applications across multiple scientific disciplines. nih.govresearchgate.netresearchgate.net

Historical Context and Evolution of Research Perspectives

The discovery of Schiff bases dates back to 1864 by the German chemist Hugo Schiff, who first reported the condensation reaction between primary amines and carbonyl compounds. nih.govproquest.com Initially, research focused on their synthesis and basic characterization. However, the discovery of their ability to form stable complexes with metal ions marked a significant turning point, propelling them into the realm of coordination chemistry. nih.govresearchgate.net Over the decades, research has evolved from studying their fundamental properties to exploring their applications in catalysis, materials science, and medicine, reflecting a shift towards more interdisciplinary and application-oriented investigations. researchgate.netresearchgate.net

Interdisciplinary Relevance of Schiff Bases as Ligands and Precursors

The interdisciplinary significance of Schiff bases is vast. mdpi.com In coordination chemistry, they are highly valued as ligands due to their ability to form stable complexes with a wide range of metal ions. nih.govwikipedia.org These metal complexes are instrumental in various catalytic processes, including hydrogenation and oxidation reactions. proquest.com

In the field of medicinal chemistry, Schiff bases and their metal complexes have shown a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. nih.govenpress-publisher.combohrium.com Their role as precursors in the synthesis of various biologically active heterocyclic compounds further underscores their importance. gsconlinepress.com Furthermore, in materials science, Schiff bases are investigated for their potential use in the development of sensors, corrosion inhibitors, and photochromic materials. evitachem.combohrium.com

Structural Classification of Salicylidene 2-aminopyridine (B139424) as an Imine Ligand

Salicylidene 2-aminopyridine is classified as a Schiff base, a type of imine, formed through the reaction of salicylaldehyde (B1680747) with 2-aminopyridine. evitachem.com This classification is based on the presence of the characteristic imine or azomethine (-C=N-) functional group. evitachem.comnih.gov

Fundamental Structural Features and Implications for Reactivity

The molecular structure of this compound consists of a salicylidene moiety linked to a pyridine (B92270) ring via an imine bond. evitachem.com Key structural features include the phenolic hydroxyl group (-OH) and the imine nitrogen, which are crucial for its coordinating properties. evitachem.comtandfonline.com It typically acts as a bidentate ligand, coordinating to metal ions through the phenolic oxygen and the imine nitrogen. evitachem.com However, some studies have shown it can also act as a tridentate ligand, involving the pyridine nitrogen in coordination. tandfonline.comresearchgate.net The planar nature of the molecule, with an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen, influences its stability and reactivity. ismar.org This structure allows for tautomerization between the enol and keto forms, a process that can be influenced by the solvent environment. evitachem.com

Distinctions within the N-Salicylidene-2-aminopyridines Series

The N-salicylidene-2-aminopyridines series encompasses a range of related compounds where substitutions on either the salicylaldehyde or the aminopyridine ring lead to distinct properties. For instance, the position of the amino group on the pyridine ring is critical. N-salicylidene-3-aminopyridine, a structural isomer, exhibits only thermochromic properties in its crystalline state, similar to this compound. evitachem.com In contrast, N-(3,5-Dichlorosalicylidene)-4-aminopyridine displays both thermochromism and photochromism, highlighting the influence of the amino group's position and substituents on the compound's photophysical behavior. evitachem.com The introduction of different substituents, such as bromo or methoxy (B1213986) groups, on the salicylaldehyde ring also leads to variations in the properties and activities of the resulting Schiff bases. isca.meuoa.gr

Overview of Key Research Domains for this compound

Research on this compound is concentrated in several key areas, driven by its versatile chemical nature.

Key Research Areas for this compound

Research Domain Focus of Investigation
Coordination Chemistry Synthesis and characterization of novel metal complexes with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) and lanthanides. evitachem.comtandfonline.comresearchgate.netsciencepublishinggroup.com
Catalysis Application of its metal complexes as catalysts in various organic reactions. proquest.com
Medicinal Chemistry Exploration of its potential as an antimicrobial, antifungal, and anticancer agent. evitachem.comtandfonline.comsciencepublishinggroup.com
Material Science Investigation of its use in developing new materials with specific optical, electronic, or magnetic properties, such as sensors and photochromic devices. evitachem.com

| Analytical Chemistry | Its role in the development of analytical methods, including electrochemical sensors. tandfonline.comcdnsciencepub.com |

The study of this compound and its derivatives continues to be a vibrant field of research, with ongoing efforts to synthesize new compounds, understand their fundamental properties, and explore their potential in a wide array of practical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B3048589 Salicylidene 2-aminopyridine CAS No. 17543-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-pyridin-2-yliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOIUODXXXAPDU-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284542
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17543-97-4, 1823-47-8
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
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Record name Salicylidene 2-aminopyridene
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Record name N-Salicylidene-2-aminopyridine
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Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
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Synthetic Methodologies and Mechanistic Investigations

Conventional Synthetic Routes for Salicylidene 2-aminopyridine (B139424)

The primary and most conventional method for synthesizing Salicylidene 2-aminopyridine is through the condensation reaction of salicylaldehyde (B1680747) and 2-aminopyridine. evitachem.comontosight.ai This reaction forms the foundation for several established synthetic protocols.

Condensation Reaction of Salicylaldehyde and 2-aminopyridine

The synthesis of this compound is achieved through the condensation of an aromatic aldehyde, salicylaldehyde, with an amine, 2-aminopyridine. evitachem.comscispace.com This reaction results in the formation of a characteristic carbon-nitrogen double bond (C=N), also known as an imine or azomethine group, which is the defining feature of Schiff bases. evitachem.comscispace.com The reaction proceeds via a nucleophilic attack of the amine group of 2-aminopyridine on the carbonyl carbon of salicylaldehyde. This is often followed by the elimination of a water molecule to form the final imine product. scispace.com The use of an acid catalyst, such as glacial acetic acid, can facilitate this process by protonating the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon.

Reflux Methodologies and Optimization Parameters

A widely employed technique for the synthesis of this compound involves refluxing equimolar amounts of salicylaldehyde and 2-aminopyridine in a suitable solvent, most commonly ethanol (B145695). evitachem.comtandfonline.com The reaction is typically conducted at elevated temperatures for several hours to ensure the completion of the reaction. evitachem.com In some procedures, a few drops of glacial acetic acid are added as a catalyst to accelerate the formation of the imine bond.

The progress of the reaction is often monitored using thin-layer chromatography (TLC). Upon completion, the solution is concentrated and cooled, leading to the crystallization of the product. tandfonline.com The resulting solid is then filtered and purified, typically by recrystallization from a solvent like methanol (B129727) or ethanol, to obtain the final product. tandfonline.comchemicalbook.com Yields for this method are generally high, often in the range of 85-90%.

ParameterOptimal Condition/RangeRationale
Solvent Absolute EthanolProvides good solubility for reactants and facilitates the reaction.
Catalyst Glacial Acetic Acid (1-2 drops)Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.
Reaction Time 1–3 hoursSufficient time to ensure high conversion of reactants to product.
Temperature Reflux temperature of ethanolProvides the necessary activation energy for the condensation reaction.

Room Temperature Synthesis Approaches

While refluxing is a common method, this compound can also be synthesized at room temperature. evitachem.com This approach involves stirring a mixture of salicylaldehyde and 2-aminopyridine in a solvent, such as methanol, at ambient temperature. nih.gov While this method is energetically favorable, it may result in lower yields compared to the reflux method. evitachem.com In some instances, the reaction is allowed to proceed for an extended period to achieve a reasonable yield. For example, one study reported the synthesis of a related Schiff base by stirring the reactants in ethanol at room temperature for one hour. researchgate.net Another approach involves the use of a solvent mixture, such as ethanol and water, at ambient temperature, which has been shown to produce a high yield of a similar Schiff base. ijcrcps.com

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of advanced techniques and green chemistry principles in the synthesis of this compound.

Solvent-Free Synthesis via Grinding Techniques

A significant advancement in the green synthesis of this compound is the use of solvent-free grinding techniques. chemicalbook.com This method involves the mechanical grinding of solid reactants, salicylaldehyde and 2-aminopyridine, in a mortar and pestle at room temperature. chemicalbook.comtandfonline.com The mechanical energy from grinding initiates the reaction without the need for solvents or external heating. bibliotekanauki.pl

This technique offers several advantages, including reduced environmental impact due to the elimination of solvents, operational simplicity, and often high product yields. chemicalbook.combibliotekanauki.pl One reported procedure involves grinding the reactants until the mixture becomes sticky, and then leaving it to stand for a period with occasional grinding, resulting in a 96% yield. chemicalbook.com The reaction time can vary from a few minutes to over an hour. chemicalbook.com The solid product obtained can then be purified by recrystallization from a solvent like dilute aqueous ethanol. chemicalbook.com

MethodTemperature (°C)Reaction Time (min)Yield (%)
Grinding201096

Exploration of Alternative Solvents and Reaction Media

The principles of green chemistry encourage the use of less hazardous and more environmentally benign solvents. mdpi.comiastate.edu While ethanol is a common solvent for the synthesis of this compound, research has explored other alternatives. Water, for instance, is considered a green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Although the solubility of organic compounds in water can be a limitation, reactions can sometimes be carried out "in" or "on" water. mdpi.com

The use of deep eutectic solvents (DES), which are mixtures of two or more components that form a eutectic with a melting point lower than the individual components, has also emerged as a green alternative. scielo.br These solvents are often biodegradable and have low toxicity. scielo.br Furthermore, studies have investigated the influence of different solvents on the properties of the resulting Schiff bases. For instance, the electronic absorption spectra of aminopyridine Schiff bases have been examined in various solvents of different polarities, including 1,4-dioxane, chloroform, ethanol, acetonitrile, and N,N-dimethylformamide (DMF). unilag.edu.ngasianpubs.org This research helps in understanding the solvent-solute interactions and can guide the selection of appropriate reaction media. unilag.edu.ng Some studies have also explored the use of solvent mixtures, such as ethanol-water, to optimize reaction conditions and yields. researchgate.netijcrcps.com

Mechanistic Insights into Imine Bond Formation

The formation of the characteristic carbon-nitrogen double bond (imine) in this compound proceeds through a well-established two-step mechanism.

Nucleophilic Addition and Dehydration Pathways

The reaction is initiated by the nucleophilic attack of the primary amine group of 2-aminopyridine on the electrophilic carbonyl carbon of salicylaldehyde. This initial step results in the formation of an unstable hemiaminal (or carbinolamine) intermediate.

The second stage of the mechanism involves the elimination of a water molecule from the hemiaminal intermediate, a process known as dehydration. This step is often the rate-determining step and can be facilitated by acid catalysis. The protonation of the hydroxyl group in the hemiaminal makes it a better leaving group (water), leading to the formation of the stable imine bond and the final this compound product.

Reaction Monitoring and Purity Assessment Techniques

Careful monitoring of the reaction progress and rigorous assessment of the product's purity are crucial for obtaining a high-quality final compound.

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of the synthesis of this compound. chemicalbook.com By spotting small aliquots of the reaction mixture onto a TLC plate at regular intervals and developing it with a suitable mobile phase (e.g., ethyl acetate), the disappearance of the starting materials (salicylaldehyde and 2-aminopyridine) and the appearance of the product spot can be visualized. ijcrcps.comijiras.com The completion of the reaction is indicated when the spots corresponding to the reactants are no longer visible. chemicalbook.com

Coordination Chemistry and Metal Complexation Studies

Ligand Characteristics of Salicylidene 2-aminopyridine (B139424)

The coordination versatility of Salicylidene 2-aminopyridine stems from the presence of multiple donor atoms and its structural flexibility, which allow it to bind to metal centers in different modes.

The most common coordination mode for this compound is as a monobasic bidentate ligand. srce.hrfigshare.com In this arrangement, the compound coordinates to a metal ion through the nitrogen atom of the imine group (-CH=N-) and the oxygen atom of the phenolic hydroxyl group (-OH) after deprotonation. srce.hrfigshare.com This forms a stable five-membered chelate ring with the metal center. researchgate.net This bidentate coordination has been observed in complexes with a variety of metals, including silicon(IV) and gallium(III). srce.hrresearchgate.net Spectroscopic data, such as the disappearance of the ν(O-H) band and a shift in the ν(C=N) band in the infrared spectra of the metal complexes compared to the free ligand, provide evidence for this coordination mode. figshare.com In many reported transition metal complexes, the metal ion coordinates via the phenolic oxygen and the azomethine nitrogen, while the endocyclic nitrogen atom of the pyridine (B92270) ring does not participate in coordination. researchgate.net

While bidentate coordination is common, this compound can also act as a tridentate ligand by involving the nitrogen atom of the pyridine ring in coordination. researchgate.netcyberleninka.ru This mode is particularly observed in complexes with lanthanide(III) ions and some transition metals like Mn(II) and Ni(II). researchgate.netcyberleninka.rucapes.gov.br In this NNO-donor fashion, the ligand binds to the metal center using the phenolic oxygen, the imine nitrogen, and the pyridine ring nitrogen. researchgate.netcyberleninka.ru The involvement of the pyridine nitrogen is typically confirmed by shifts in the characteristic infrared spectral bands of the pyridine ring upon complexation. cyberleninka.ru This tridentate behavior allows for the formation of highly stable complexes with different geometries. researchgate.net Dinuclear Ru(II) complexes have also been synthesized where the ligand acts as a tridentate donor, with two ligands bridging two metal centers. researchgate.net

The electronic and steric properties of this compound can be fine-tuned by introducing substituents on either the salicylaldehyde (B1680747) or the aminopyridine rings. These modifications can significantly influence the ligand's coordination behavior and the stability of the resulting metal complexes. rasayanjournal.co.inresearchgate.net For instance, the presence of electron-withdrawing groups, such as a nitro group (-NO2), on the salicylaldehyde ring can increase the acidity of the phenolic proton, potentially affecting the ease of complex formation. Conversely, electron-donating groups may enhance the electron density on the donor atoms, strengthening the coordinate bond. The position of substituents is also crucial; for example, the placement of an amine group on the pyridine ring (e.g., N-salicylidene-3-aminopyridine vs. This compound) can alter the steric environment around the coordination sites. rasayanjournal.co.in The introduction of bulky groups can hinder the approach of the ligand to the metal center, influencing the stoichiometry and geometry of the final complex. rasayanjournal.co.in

Synthesis and Characterization of Metal Complexes

Complexes of this compound are typically synthesized by reacting the Schiff base with a suitable metal salt in an appropriate solvent, such as ethanol (B145695). capes.gov.br The resulting complexes can be characterized by a range of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and electronic (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR), and magnetic susceptibility measurements to elucidate their structure and properties. researchgate.net

This compound forms stable complexes with a wide range of transition metals. Research has documented the synthesis and characterization of complexes with Cr(III), Mn(II), Fe(III), Ni(II), Cu(II), Co(II), Cd(II), and Zn(II). Additionally, complexes with Ruthenium, in both Ru(II) and Ru(III) oxidation states, have been prepared and studied. figshare.comresearchgate.net The geometry of these complexes varies depending on the metal ion, its oxidation state, and the stoichiometry of the complex, ranging from tetrahedral and square planar to octahedral configurations.

Table 1: Selected Transition Metal Complexes of this compound and their Reported Geometries

Metal IonExample Complex FormulaReported Geometry
Cr(III) [Cr(L)X₂]X (where L is a macrocycle derived from this compound)Octahedral
Mn(II) [Mn(L)₂]Tetrahedral capes.gov.br
Fe(III) [Fe(L)X₂]X (where L is a macrocycle derived from this compound)Octahedral
Ni(II) [Ni(L)₂]Tetrahedral
Cu(II) [Cu(L)₂]Tetrahedral
Co(II) [Co(L)₂]Tetrahedral
Cd(II) [Cd(L)₂]Tetrahedral
Ru(III) Na[RuCl₂(L)₂]Octahedral srce.hr
Zn(II) [ZnLCl₂] (where L is a macrocycle derived from this compound)Not specified

Note: 'L' represents the this compound ligand unless otherwise specified. The geometries are as reported in the cited literature and can vary based on reaction conditions and co-ligands.

The reaction between this compound and metal ions can yield complexes with different metal-to-ligand stoichiometric ratios, most commonly 1:1 and 1:2. The resulting stoichiometry is influenced by factors such as the nature of the metal ion, the reaction conditions, and the coordination mode of the ligand.

1:1 Metal:Ligand Ratio: Complexes with a 1:1 stoichiometry are frequently formed, particularly with lanthanide(III) ions and some copper(II) complexes. researchgate.netresearchgate.netcyberleninka.ru In these cases, the remaining coordination sites on the metal are typically occupied by solvent molecules or counter-ions. researchgate.netcyberleninka.ru For example, complexes of the type [Ln(SAP)X₂·2H₂O] (where SAPH = this compound) have been synthesized. researchgate.netcyberleninka.ru

1:2 Metal:Ligand Ratio: The formation of 1:2 metal-to-ligand complexes is also widely reported for several transition metals, including Ni(II), Cu(II), Co(II), Cd(II), Mn(II), and Ru(III). srce.hrcapes.gov.br In these complexes, two molecules of the Schiff base coordinate to a single metal center. capes.gov.br For instance, elemental analysis and Job's method of continuous variation have confirmed a 1:2 metal-to-ligand ratio for Mn(II) and Ni(II) complexes. capes.gov.br Similarly, iron(III) has been found to form bis complexes.

Table 2: Observed Stoichiometric Ratios for Metal Complexes of this compound

Metal Ion1:1 (Metal:Ligand)1:2 (Metal:Ligand)
Mn(II) capes.gov.br
Ni(II) capes.gov.br
Cu(II) researchgate.net
Co(II)
Cd(II)
Fe(III)
Ru(III) srce.hr
Lanthanides (Ln³⁺) researchgate.netcyberleninka.ru

Transition Metal Complexes (e.g., Cr(III), Mn(II), Fe(III), Ni(II), Cu(II), Co(II), Cd(II), Ru(III), Zn(II))

Reaction Conditions and Product Isolation

The synthesis of metal complexes with this compound typically involves straightforward reaction pathways, with the specific conditions influencing the final product.

Commonly, the complexation is achieved by refluxing the Schiff base ligand with a corresponding metal salt in an alcoholic solvent, such as ethanol. tandfonline.comijritcc.org The reaction mixture is heated for several hours to ensure completion. tandfonline.com For instance, the synthesis of lanthanide(III) complexes involves stirring the metal salt and the ligand in dry alcohol at approximately 70°C for about 6 hours. tandfonline.com Similarly, ferrocene-based organometallic complexes are prepared by refluxing the respective starting materials in a methanolic or ethanolic solution for around five hours. iosrjournals.org

For organometallic complexes with Group 13 metals, the reaction of trialkylgallium or trialkylindium with this compound is typically carried out in a benzene (B151609) solution. researchgate.net Reactions involving Group 6 metal carbonyls are often conducted in THF, with outcomes dependent on conditions such as sunlight irradiation or reaction in air versus under reduced pressure. researchgate.net

Product isolation is generally achieved through crystallization. After the reaction, the solution is often concentrated and allowed to stand, sometimes under vacuum over a drying agent like concentrated sulfuric acid, to facilitate the separation of the complex. tandfonline.com The solid product can then be collected, dried, and purified by recrystallization from suitable solvents, such as dilute aqueous ethanol, or a mixture of dichloromethane (B109758) and n-hexane. niscpr.res.inchemicalbook.com

Group 6 Metal Carbonyl Complexes (Cr, Mo, W)

The reactions of this compound (Hsap) and similar Schiff bases with Group 6 metal carbonyls—M(CO)₆ where M = Cr, Mo, W—have been investigated. These reactions, often conducted in THF under sunlight or thermal conditions, can yield various products, including dinuclear complexes. researchgate.net For example, the interaction of Hsap with [M(CO)₆] in THF under sunlight has been reported to form dinuclear species like [Cr₂(O)₄(sap)], [Mo₂(O)₄(sap)], and [W₂(O)₅(sap)₂]. researchgate.net The formation of oxo-complexes is common when reactions are carried out in the air. researchgate.netekb.eg Spectroscopic data for these complexes confirm the coordination of the ligand to the metal. ekb.eg

Organometallic Complexes (e.g., Dialkylgallium, Dialkylindium, Ferrocene-based)

This compound forms stable complexes with various organometallic precursors.

Dialkylgallium and Dialkylindium Complexes : The reaction of trimethylgallium, triethylgallium, trimethylindium, or triethylindium (B1595915) with N-salicylidene 2-aminopyridine in a benzene solution yields intramolecularly coordinated Group 13 metal complexes. researchgate.net These compounds have been characterized by elemental analysis, NMR, IR, and mass spectrometry. researchgate.netugm.ac.id In the solid state, as determined by X-ray crystallography for dimethyl[N-salicylidene 2-aminopyridine]gallium, the gallium atom is four-coordinate. researchgate.net

Ferrocene-based Complexes : Ferrocene-based Schiff base ligands derived from precursors like 1,1'-diaminoferrocene can be complexed with various transition metals. iosrjournals.org For ferrocene-based complexes incorporating the this compound moiety, studies report the formation of complexes with a 1:1 metal-to-ligand ratio. researchgate.net These complexes often exhibit an octahedral geometry and are non-electrolytic in nature. researchgate.net

Structural Elucidation of Metal Complexes

The geometry of metal complexes containing this compound is determined by the metal ion's nature, its oxidation state, and the coordination environment, including the presence of other ligands.

Predicted and Experimentally Determined Coordination Geometries (e.g., Tetrahedral, Octahedral, Distorted Square Pyramidal)

A variety of coordination geometries have been observed for metal complexes of this compound.

Tetrahedral Geometry : This geometry is common for complexes with certain divalent transition metals. For instance, Ni(II), Cu(II), and Co(II) complexes have been predicted to form high-spin tetrahedral structures, while Cd(II) forms a low-spin tetrahedral complex. sciencepublishinggroup.com X-ray analysis of dimethyl[N-salicylidene 2-aminopyridine]gallium confirmed a four-coordinate gallium center, consistent with a tetrahedral arrangement. researchgate.net

Octahedral Geometry : Six-coordinate octahedral geometry is also frequently encountered. Ferrocene-based organometallic complexes have been shown to adopt an octahedral geometry with D₄h symmetry. researchgate.net A nickel(II) complex, [Ni(SAP)₂(NCS)₂], was found to have an octahedral coordination geometry, with the SAP ligands coordinating through their pyridine nitrogen atoms. rsc.org

Distorted Square Pyramidal Geometry : Five-coordinate geometries are also prevalent. DFT-optimized structures of cobalt(II) complexes suggest a distortion towards a quasi-5-coordinate, distorted square pyramidal arrangement. mdpi.com In some mixed-ligand copper(II) complexes, the Cu(II) ion adopts a five-coordinate distorted square-pyramidal geometry. tsijournals.com This geometry has also been observed in copper(II) complexes where the metal is coordinated to two levofloxacinato ligands and one 2-aminopyridine ligand. researchgate.net

Table 2: Coordination Geometries of this compound Metal Complexes

Metal Ion / Complex TypeCoordination GeometryMethod of DeterminationReference
Ga(III) (dialkylgallium)TetrahedralX-ray Crystallography researchgate.net
Ni(II), Cu(II), Co(II)TetrahedralSpectral & Magnetic Data sciencepublishinggroup.com
Ferrocene-basedOctahedralSpectral Data researchgate.net
Ni(II) (isothiocyanate)OctahedralX-ray Crystallography rsc.org
Co(II)Distorted Square PyramidalDFT Calculation mdpi.com
Cu(II) (mixed-ligand)Distorted Square PyramidalX-ray Crystallography tsijournals.com

Role of Ancillary Ligands in Mixed-Ligand Complexes

Ancillary, or secondary, ligands play a crucial role in determining the final structure and properties of mixed-ligand complexes. Their size, charge, and coordination mode can influence the coordination number and geometry of the central metal ion.

In complexes of poly(5-vinylsalicylidene-2-aminopyridine), the choice of the metal salt's anion (the ancillary ligand) dictates the structure. Metal acetates tend to form mononuclear complexes, whereas cupric chloride leads to the formation of a binuclear complex, demonstrating the anion's pivotal role. kpi.ua Furthermore, in organometallic molybdenum(II) complexes, this compound can itself act as a bidentate ancillary ligand, coordinating alongside other groups like bromide, allyl, and carbonyl ligands to satisfy the metal's coordination sphere. nih.gov

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic characteristics of metal complexes containing this compound are dictated by the nature of the central metal ion, its oxidation state, and the coordination geometry of the complex.

Formal Oxidation States of Metal Centers

The this compound ligand typically acts as a monobasic bidentate ligand, coordinating to metal ions through the phenolic oxygen and the imine nitrogen. researchgate.net This coordination often results in the stabilization of various oxidation states for the chelated metal ions.

Studies have reported the synthesis of complexes with a variety of transition metals, where the metal centers exhibit common formal oxidation states. For instance, complexes of Nickel (Ni), Copper (Cu), Cobalt (Co), and Cadmium (Cd) have been prepared where the metal ions are in the +2 oxidation state. sciencepublishinggroup.comresearchgate.net Similarly, complexes with Manganese (Mn) and Iron (Fe) have been synthesized with the metals in +2 and +3 oxidation states, respectively. shahucollegelatur.org.in In some cases, higher oxidation states have also been observed, such as in certain organometallic complexes of silicon(IV). researchgate.net The formation of a 1:2 metal-to-ligand ratio is common for many of these complexes. sciencepublishinggroup.comresearchgate.net

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a crucial tool for determining the electronic structure and stereochemistry of metal complexes. These measurements help in distinguishing between high-spin and low-spin complexes and provide insights into the number of unpaired electrons. sciencepublishinggroup.comresearchgate.net

For this compound complexes, the magnetic properties are highly dependent on the central metal ion. For example, Ni(II), Cu(II), and Co(II) complexes have been reported to be paramagnetic, which is consistent with the presence of unpaired electrons in their d-orbitals. sphinxsai.com In contrast, Zn(II) and Cd(II) complexes are diamagnetic, as expected for ions with a d¹⁰ electronic configuration. sciencepublishinggroup.comresearchgate.netsphinxsai.com

The magnetic moments of these complexes provide further details about their geometry. For instance, Ni(II), Cu(II), and Co(II) complexes with this compound have been shown to exhibit magnetic moments that suggest a tetrahedral geometry. sciencepublishinggroup.comresearchgate.net Specifically, a study on poly(5-vinylsalicylidene-2-aminopyridine) complexes reported a magnetic moment of 1.89 µB for a mononuclear copper(II) complex, which is on the borderline between square planar and tetrahedral geometry. kpi.ua A binuclear copper(II) complex showed a lower magnetic moment of 1.59 µB per copper ion, indicating an antiferromagnetic interaction between the adjacent metal centers through a phenolic oxygen bridge. kpi.ua The diamagnetic nature of a nickel(II) complex of this polymer ligand supported a square planar geometry. kpi.ua

Table 1: Magnetic Properties of Metal Complexes with this compound and its Derivatives

Metal Ion Ligand Magnetic Moment (µB) Geometry Reference
Cu(II) This compound Paramagnetic Tetrahedral sciencepublishinggroup.comresearchgate.net
Ni(II) This compound Paramagnetic Tetrahedral sciencepublishinggroup.comresearchgate.net
Co(II) This compound Paramagnetic Tetrahedral sciencepublishinggroup.comresearchgate.net
Cd(II) This compound Diamagnetic Tetrahedral sciencepublishinggroup.comresearchgate.net
Cu(II) Poly(5-vinylsalicylidene-2-aminopyridine) 1.89 (mononuclear) Borderline square planar/tetrahedral kpi.ua
Cu(II) Poly(5-vinylsalicylidene-2-aminopyridine) 1.59 (binuclear) - kpi.ua
Ni(II) Poly(5-vinylsalicylidene-2-aminopyridine) Diamagnetic Square planar kpi.ua
Pd(II) Poly(5-vinylsalicylidene-2-aminopyridine) Diamagnetic Square planar kpi.ua

Redox Behavior and Electron Configurations

The redox properties of this compound metal complexes are of significant interest, particularly for their potential applications in catalysis and biological systems. Cyclic voltammetry is a common technique used to study the electrochemical behavior of these complexes. erpublications.com

The electron configuration of the metal center plays a crucial role in the redox activity. For instance, complexes of transition metals like Cu(II) (d⁹), Ni(II) (d⁸), and Co(II) (d⁷) can undergo redox reactions. sciencepublishinggroup.comresearchgate.net Studies on copper(II) complexes with related Schiff base ligands have shown that they can be redox-active under physiologically relevant conditions. mdpi.com The redox potential of these complexes can be influenced by the coordination environment and the nature of the ligand. mdpi.com For example, the reduction of a Cu(II) complex can lead to the dissociation of the ligand. mdpi.com

In contrast, metal ions with d¹⁰ configurations like Zn(II) and Cd(II) are generally redox-inactive under normal conditions. sciencepublishinggroup.comresearchgate.net The electron configuration also determines the spin state of the complex. For example, Ni(II), Cu(II), and Co(II) complexes with this compound are typically high-spin in a tetrahedral geometry, while Cd(II) forms a low-spin tetrahedral complex. sciencepublishinggroup.comresearchgate.net

Charge Transfer Complex Formation and Stability Constants

This compound can form charge-transfer (CT) complexes with suitable acceptor molecules. edu.krdoup.comepa.gov One study investigated the formation of a CT complex between N-Salicylidene-2-aminopyridine and 1,3,5-trinitrobenzene, which exhibited thermochromism. oup.comepa.gov

The stability of the metal complexes in solution is quantified by their formation or stability constants (K). ignited.in Spectrophotometric and potentiometric methods are commonly used to determine these constants. acs.orgscispace.comelectrochemsci.org The stability of metal complexes with Schiff base ligands, including this compound, is influenced by several factors such as the nature of the metal ion and the ligand basicity. ignited.in

For a series of divalent transition metal complexes with a related Schiff base, the stability was found to follow the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). acs.org The formation constants for complexes of this compound with various metal ions have been determined, with the log K values indicating the formation of stable complexes. acs.orgnih.gov For example, the logarithm of the formation constants for 1:1 complexes of a similar Schiff base with Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺ were reported to be 5.66, 5.1, 7.08, and 6.73, respectively. acs.org

Table 2: Logarithm of Formation Constants (log K) for Metal Complexes with a Schiff Base Structurally Similar to this compound

Metal Ion Stoichiometry log K Reference
Ni²⁺ 1:1 5.66 acs.org
Co²⁺ 1:1 5.1 acs.org
Cu²⁺ 1:1 7.08 acs.org
Zn²⁺ 1:1 6.73 acs.org
Pd²⁺ 2:1 7.77 acs.org

The study of stability constants is crucial for understanding the behavior of these complexes in solution and for their application in various fields, including analytical chemistry and medicine. ignited.inscispace.com

Spectroscopic and Advanced Characterization Techniques

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the key functional groups within Salicylidene 2-aminopyridine (B139424) and for confirming its coordination to metal centers. The analysis of vibrational frequencies, particularly for the azomethine and phenolic groups, offers direct evidence of chelation.

The infrared spectrum of the free Salicylidene 2-aminopyridine ligand is characterized by a strong absorption band corresponding to the stretching vibration of the azomethine group (C=N). This band typically appears in the region of 1607–1615 cm⁻¹. unilag.edu.ng Specific values reported in the literature include 1613 cm⁻¹ and 1609 cm⁻¹. unilag.edu.ngasianpubs.org For polymeric versions of the ligand, this band has been observed at a slightly higher frequency of 1636 cm⁻¹. kpi.ua

Compoundν(C=N) (cm⁻¹)Reference
This compound (Free Ligand)1607-1615 unilag.edu.ng
Poly(5-vinylsalicylidene-2-aminopyridine)1636 kpi.ua
Silicon(IV) Complex1648-1653 researchgate.net
Titanium(IV) Complex1607 niscpr.res.in
Co(II) Complex (related ligand)1661 orientjchem.org

Another crucial band in the IR spectrum of this compound is that of the phenolic C-O stretching vibration, which is typically found in the range of 1271–1289 cm⁻¹. unilag.edu.ng The spectrum of the free ligand also displays a broad absorption band at higher frequencies (around 3300-3438 cm⁻¹) due to the stretching of the hydrogen-bonded phenolic hydroxyl (-OH) group. researchgate.netniscpr.res.in

The disappearance of this broad ν(O-H) band in the spectra of the metal complexes is a definitive sign of the deprotonation of the phenolic group and the subsequent formation of a metal-oxygen (M-O) bond. orientjchem.orgresearchgate.net This coordination is further substantiated by a shift in the phenolic ν(C-O) band, often to a higher frequency, and the appearance of new, non-ligand bands at lower frequencies (typically below 600 cm⁻¹). These new bands are assigned to the M-O stretching vibrations, providing direct evidence of chelation through the phenolic oxygen. chemrj.orgmdpi.com For example, in silicon complexes, ν(Si-O) vibrations have been identified in the 1014–1117 cm⁻¹ region, while for titanium complexes, ν(Ti-O) bands appear around 525–580 cm⁻¹. researchgate.netniscpr.res.in

Compound TypeVibrational ModeFrequency (cm⁻¹)Reference
Free Ligandν(C-O) Phenolic1271-1289 unilag.edu.ng
Free Ligandν(O-H)~3430 niscpr.res.in
Metal Complexesν(O-H)Absent orientjchem.orgniscpr.res.in
Titanium(IV) Complexesν(Ti-O)525-580 niscpr.res.in
Other Transition Metal Complexesν(M-O)418-578 orientjchem.orgchemrj.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is invaluable for determining the detailed molecular structure of this compound in solution. It provides information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound exhibits distinct signals that are characteristic of its structure.

Azomethine Proton (-CH=N-): A sharp singlet for the azomethine proton is typically observed in the downfield region, between δ 9.23 and 9.53 ppm. unilag.edu.ngniscpr.res.in This significant downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

Phenolic Proton (-OH): The proton of the phenolic group appears as a broad singlet even further downfield, usually between δ 12.86 and 13.42 ppm. asianpubs.orgniscpr.res.in This is a result of strong intramolecular hydrogen bonding with the azomethine nitrogen atom. In the spectra of metal complexes, this signal is absent, confirming the deprotonation and coordination of the phenolic oxygen. orientjchem.orgniscpr.res.in

Aromatic Protons: The protons on the salicylaldehyde (B1680747) and pyridine (B92270) rings resonate as a complex multiplet in the aromatic region, generally between δ 6.89 and 8.51 ppm. unilag.edu.ngisca.me

Upon complexation, the chemical shift of the azomethine proton is particularly sensitive to the coordination environment. A downfield shift is often observed, which is consistent with the donation of electron density from the azomethine nitrogen to the metal center, further deshielding the proton. For example, in titanium(IV) complexes, this signal shifts to the δ 9.44–9.45 ppm region. niscpr.res.in

ProtonChemical Shift (δ ppm)MultiplicityNoteReference
Phenolic (-OH)12.86 - 13.42SingletAbsent in metal complexes asianpubs.orgniscpr.res.in
Azomethine (-CH=N-)9.23 - 9.53SingletShifts upon complexation unilag.edu.ngniscpr.res.in
Aromatic (Ar-H)6.89 - 8.51Multiplet- unilag.edu.ngisca.me

The ¹³C NMR spectrum provides complementary structural information by mapping the carbon framework of the molecule.

Azomethine Carbon (C=N): The carbon of the imine group resonates significantly downfield, with reported chemical shifts around δ 163.40 ppm. asianpubs.org In silicon complexes, this signal has been observed at δ 161.16 ppm and 165.06 ppm. researchgate.net

Phenolic Carbon (C-O): The carbon atom of the salicyl ring attached to the phenolic oxygen also appears in the downfield region, for example at δ 161.82 ppm. asianpubs.org

Aromatic and Pyridine Carbons: The remaining carbon atoms of the two aromatic rings produce a series of signals in the δ 110–157 ppm range. asianpubs.org A representative set of chemical shifts for this compound is reported as δ 110.60, 119.28, 120.35, 120.65, 122.99, 135.26, 136.36, 138.56, 149.05, and 156.98 ppm. asianpubs.org

Carbon AtomChemical Shift (δ ppm)Reference
Azomethine (C=N)~163.40 asianpubs.org
Phenolic (C-O)~161.82 asianpubs.org
Aromatic & Pyridine Carbons110 - 157 asianpubs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of this compound and its derivatives, providing precise mass measurements that corroborate the elemental composition. Electrospray ionization (ESI) is a commonly employed technique in conjunction with HRMS for analyzing these compounds. dntb.gov.uaresearchgate.netbohrium.com

For this compound (C₁₂H₁₀N₂O), the expected monoisotopic mass is 198.0793 g/mol . nih.gov ESI-HRMS analysis confirms this molecular weight, lending definitive support to the successful synthesis of the Schiff base. chinesechemsoc.org For instance, in studies involving related hydrazones, an intermediate with a molecular weight of 225.1386 was detected by HRMS, which was crucial in identifying the compound's structure. chinesechemsoc.org

Furthermore, HRMS is instrumental in characterizing metal complexes of this compound. It helps in determining the elemental composition and the stoichiometry of the metal-ligand complexes formed in solution. researchgate.netbohrium.com For example, ESI-HRMS has been used to confirm the formation of complexes between related ligands and metal ions like Cu(II), providing information on the ratio of metal ions to ligand molecules. researchgate.net The technique is also used to characterize more complex, functionalized derivatives, such as the bi(ligand) Fe(III) complexes of 4,4′-dodecyloxybenzoyloxybenzoyl-4-salicylidene-2-aminopyridine, where MALDI-ToF mass spectrometry, a related high-resolution technique, confirmed the proposed structures. tandfonline.com

Table 1: HRMS Data for this compound and Related Compounds This table is interactive. Click on headers to sort.

Compound Technique Molecular Formula Calculated Mass (Da) Observed Mass (m/z) Reference
This compound Computed C₁₂H₁₀N₂O 198.079312947 - nih.gov
Hydrazone Intermediate HRMS C₁₃H₁₇N₃ - 225.1386 chinesechemsoc.org

Advanced NMR Techniques (e.g., DEPT, ROESY)

While advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for detailed structural elucidation, the available literature on this compound primarily focuses on standard ¹H and ¹³C NMR for routine characterization. tandfonline.comresearchgate.netnih.govresearchgate.net

Standard ¹H NMR spectra are fundamental in confirming the formation of the Schiff base. A key diagnostic signal is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the δ 8.5–9.5 ppm range. unilag.edu.ng For N-(2-hydroxylbenzylidene)pyridine-2-amine, this sharp singlet is observed between δ 9.34 and 9.53 ppm, confirming the imine bond formation. unilag.edu.ngresearchgate.net

¹³C NMR spectroscopy provides complementary information, and density functional theory (DFT) calculations have been employed to predict and compare chemical shifts. nih.gov Studies on related compounds show that while methods like B3LYP can provide good correlation with experimental ¹H NMR data, both B3LYP and B3PW91 methods tend to overestimate ¹³C NMR chemical shifts. nih.gov

Although specific DEPT or ROESY data for the parent this compound are not prominently reported in the reviewed sources, these techniques are invaluable for characterizing its more complex derivatives and metal complexes. DEPT would be used to differentiate between CH, CH₂, and CH₃ groups, and ROESY or NOESY would be essential for determining through-space proton proximities, confirming stereochemistry and conformation in larger, more sterically hindered systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for investigating the electronic properties of this compound, including its electronic transitions, acid-base equilibria, and behavior in different solvent environments. unilag.edu.ngresearchgate.netasianpubs.org

The UV-Vis spectrum of this compound in various solvents typically displays several distinct absorption bands between 200 and 400 nm. unilag.edu.ngunilag.edu.ng These bands are attributed to specific electronic transitions within the molecule.

Bands A and B (209-280 nm): These high-energy bands are generally assigned to π → π* transitions occurring within the aromatic rings (the salicylidene and pyridine moieties). unilag.edu.ngkpi.ua

Band C (280-310 nm): This band is attributed to a transition involving the π-orbital localized on the central azomethine (-CH=N-) group. unilag.edu.ngunilag.edu.ng

Band D (330-400 nm): This lower-energy band is described as an intramolecular charge transfer (CT) transition. asianpubs.orgunilag.edu.ng This transition involves the entire conjugated system and is significantly influenced by the intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen. unilag.edu.ngasianpubs.org This CT band is particularly sensitive to changes in solvent polarity and substituent effects. unilag.edu.ngunilag.edu.ng

The presence of an electron-withdrawing group, such as a nitro group on the salicylaldehyde ring, can lead to the appearance of an additional band above 400 nm in polar solvents like DMF, indicating the formation of the keto-amine tautomer. unilag.edu.ngacademicjournals.org

Table 2: Typical UV-Vis Absorption Bands for this compound This table is interactive. Click on headers to sort.

Band Label Wavelength Range (nm) Assignment Reference
A & B 209 - 280 π → π* (Aromatic Systems) unilag.edu.ngkpi.ua
C 280 - 310 π → π* (Azomethine Group) unilag.edu.ngunilag.edu.ng

UV-Vis spectrophotometry is an effective method for determining the acid dissociation constants (pKa) of this compound and its derivatives. researchgate.netresearchgate.net The method relies on monitoring the changes in the absorption spectrum as a function of pH. vlabs.ac.in As the pH of the solution changes, the equilibrium between the protonated and deprotonated forms of the molecule shifts, leading to predictable changes in the absorbance at specific wavelengths. researchgate.netvlabs.ac.in

By plotting the absorbance at a chosen wavelength against the pH, a titration curve is generated from which the pKa can be calculated. scielo.br The pKa corresponds to the pH at which the concentrations of the acidic and basic forms are equal. vlabs.ac.in For polyprotic systems, this method can be used to determine multiple pKa values. scielo.br

For the related poly(5-vinylsalicylidene-2-aminopyridine), two pKa values were determined using this method. kpi.ua

pKₐ₁ ≈ 5.70: This value was attributed to the protonation of the pyridine nitrogen atom. kpi.ua

pKₐ₂ ≈ 9.10 - 9.25: This value was assigned to the deprotonation of the phenolic hydroxyl group. kpi.ua

These values are comparable to those of other non-amphiphilic Schiff bases. researchgate.net

The UV-Vis absorption spectrum of this compound exhibits solvatochromism, meaning the position and intensity of its absorption bands are dependent on the polarity of the solvent. kpi.uaresearchgate.net This behavior is particularly pronounced for the intramolecular charge transfer (CT) band (Band D). unilag.edu.ngkpi.ua

In general, as the polarity of the solvent increases, a red shift (bathochromic shift) is observed for the CT band. kpi.ua This shift indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. kpi.ua Studies on N-(2-hydroxylbenzylidene)pyridine-2-amine and its derivatives in solvents like 1,4-dioxane, chloroform, ethanol (B145695), acetonitrile, and DMF confirm this trend. unilag.edu.ngasianpubs.orgunilag.edu.ng The bands associated with local π → π* transitions within the aromatic rings are significantly less sensitive to changes in solvent polarity compared to the CT band. asianpubs.orgunilag.edu.ng

The solvent can also influence the tautomeric equilibrium between the enol-imine and keto-amine forms. unilag.edu.ng Highly polar solvents can stabilize the keto-amine tautomer, especially when electron-withdrawing substituents are present on the salicylidene ring. unilag.edu.ngresearchgate.net

Table 3: Solvent Effects on the Charge Transfer Band of this compound Derivatives This table is interactive. Click on headers to sort.

Solvent Dielectric Constant (ε) Observation Reference
1,4-Dioxane 2.2 - unilag.edu.ng
Chloroform 4.8 - unilag.edu.ng
Ethanol 24.6 Red shift compared to less polar solvents unilag.edu.ngunilag.edu.ng
Acetonitrile 37.5 Red shift compared to less polar solvents unilag.edu.ngnih.gov

Other Characterization Methods

Beyond the primary spectroscopic techniques, single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional structure of this compound and its derivatives in the solid state. uoa.gr X-ray crystallographic studies reveal that the molecule is essentially planar, a conformation that facilitates π-stacking interactions in the crystal lattice. uoa.gr The structure confirms the presence of a strong intramolecular hydrogen bond between the phenolic oxygen and the imine nitrogen. uoa.gr This planarity and hydrogen bonding are crucial to its coordination behavior and its thermochromic properties. uoa.gr In metal complexes, X-ray diffraction provides unambiguous information on the coordination geometry around the metal center, such as the square-planar geometry observed in a copper(II) complex with this compound. researchgate.net

Infrared (IR) spectroscopy is also routinely used for characterization. The formation of the Schiff base is confirmed by the appearance of a strong C=N (imine) stretching vibration, typically found in the 1600–1620 cm⁻¹ region, and the disappearance of the C=O stretch of the parent salicylaldehyde. unilag.edu.ng

Table of Compounds Mentioned

Compound Name Abbreviation/Other Names Molecular Formula
This compound SAP, Hsap, N-(2-hydroxylbenzylidene)pyridine-2-amine C₁₂H₁₀N₂O
2-aminopyridine - C₅H₆N₂
Salicylaldehyde 2-hydroxybenzaldehyde C₇H₆O₂
N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine - C₁₂H₉N₃O₃
4,4′-dodecyloxybenzoyloxybenzoyl-4-salicylidene-2-aminopyridine - C₅₃H₅₂N₂O₆
Copper(II) Cu(II) Cu
Iron(III) Fe(III) Fe
1,4-Dioxane - C₄H₈O₂
Chloroform - CHCl₃
Ethanol - C₂H₅OH
Acetonitrile ACN C₂H₃N

Molar Conductivity Measurements of Complexes

Molar conductivity measurements are a fundamental tool for characterizing metal complexes in solution, offering direct evidence of their electrolytic nature. For complexes of this compound, these measurements are typically performed in organic solvents like dimethylformamide (DMF).

Research findings consistently show that various transition metal and lanthanide complexes of this compound behave as non-electrolytes. tandfonline.comsciencepublishinggroup.comresearchgate.net This indicates that the anions (such as chloride or nitrate) are coordinated directly to the metal center within the coordination sphere, rather than existing as free ions in the solution. sphinxsai.com

For instance, a series of lanthanide(III) nitrate (B79036) and chloride complexes, with the general formula [Ln(SAP)(X)₂·2H₂O] (where Ln = La, Ce, Pr, Nd, Sm, Eu, Gd, Dy, Y and X = NO₃ or Cl), exhibit low molar conductance values in DMF, confirming their non-electrolytic character. tandfonline.comresearchgate.net Similarly, complexes of Ni(II), Cu(II), Co(II), and Cd(II) have also been reported as non-electrolytes based on their conductivity data. sciencepublishinggroup.comresearchgate.net One study on Cu(II) complexes reported conductivity values in the range of 47.80 to 57.95 Ω⁻¹ cm² mol⁻¹, which is characteristic of non-electrolytic species. semanticscholar.org Another investigation found a molar conductance value of 15.4 Ω⁻¹ cm² mol⁻¹ for a Ni(II) complex, further supporting the absence of ionic species outside the coordination sphere. sphinxsai.com

Table 1: Molar Conductivity of this compound Metal Complexes

Metal Ion Complex Formula Type Solvent Molar Conductance (Ω⁻¹ cm² mol⁻¹) Nature Reference(s)
Lanthanides(III) [Ln(SAP)X₂·2H₂O] DMF Low values Non-electrolyte tandfonline.com, researchgate.net
Ni(II), Cu(II), Co(II), Cd(II) [M(L)₂] DMF Not specified Non-electrolyte sciencepublishinggroup.com, researchgate.net
Cu(II) [CuLCl], [Cu(LH)₂Cl₂] DMF 47.80 - 57.95 Non-electrolyte semanticscholar.org
Ni(II) [Ni(C₁₂H₁₀N₂O)₂] Not specified 15.4 Non-electrolyte sphinxsai.com

Elemental Analysis

Elemental analysis is a cornerstone technique for confirming the stoichiometry of newly synthesized this compound complexes. By precisely measuring the percentage of key elements—typically carbon (C), hydrogen (H), and nitrogen (N), and sometimes the metal (M)—researchers can verify that the empirical formula of the complex matches the theoretically proposed structure.

The results from elemental analysis have been used to establish the metal-to-ligand ratio in a wide array of complexes. For example, studies on lanthanide(III) complexes with the ligand (abbreviated as SAPH) indicated a 1:1 metal-to-ligand stoichiometry. tandfonline.comresearchgate.net In contrast, complexes with several divalent transition metals, such as Ni(II), Cu(II), Co(II), and Cd(II), were found to have a 1:2 metal-to-ligand ratio, corresponding to the general formula [M(L)₂]. sciencepublishinggroup.comresearchgate.netijarsct.co.in

The following tables present a comparison between the calculated (theoretical) and experimentally found elemental percentages for various metal complexes of this compound, demonstrating the strong agreement that validates their proposed formulas.

Table 2: Elemental Analysis Data for Divalent Metal Complexes of this compound Data sourced from multiple studies.

Complex Formula Element Calculated (%) Found (%) Reference
[Ni(C₁₂H₉N₂O)₂] C 63.33 62.42 researchgate.net
H 4.39 4.13 researchgate.net
N 12.31 11.75 researchgate.net
[Cu(C₁₂H₉N₂O)₂] C 62.67 61.52 researchgate.net
H 4.35 4.04 researchgate.net
N 12.18 11.86 researchgate.net
[Co(C₁₂H₉N₂O)₂] C 63.30 62.48 researchgate.net
H 4.39 3.80 researchgate.net
N 12.30 11.52 researchgate.net
[Cd(C₁₂H₉N₂O)₂] C 56.67 56.06 researchgate.net
H 3.93 3.12 researchgate.net
N 11.02 10.50 researchgate.net

Table 3: Elemental Analysis Data for Group 6 Metal Complexes of this compound Data sourced from a study on dinuclear complexes.

Complex Formula Element Calculated (%) Found (%) Reference
[Cr₂O₄(C₁₂H₉N₂O)] C 37.61 37.30 tandfonline.com
H 2.37 2.50 tandfonline.com
N 7.31 7.10 tandfonline.com
[Mo₂O₄(C₁₂H₉N₂O)] C 30.66 30.40 tandfonline.com
H 1.93 2.10 tandfonline.com
N 5.96 5.70 tandfonline.com
[W₂O₅(C₁₂H₉N₂O)₂] C 34.39 34.10 tandfonline.com
H 2.16 2.30 tandfonline.com
N 6.69 6.40 tandfonline.com

X-Ray Crystallography for Solid-State Structures

X-ray crystallography provides definitive, high-resolution data on the molecular structure of crystalline solids. For this compound and its derivatives, this technique has been instrumental in understanding their solid-state conformation, molecular packing, and the structural basis for their physical properties like thermochromism. uoa.grdemokritos.gruoa.gr

Studies on the free ligand, N-salicylidene-2-aminopyridine, have shown that the molecule is essentially planar. uoa.gruoa.gr This planarity is a key structural feature. In the crystalline state, these flat molecules are arranged in stacks along the shortest crystal axis, with a mean interplanar distance of approximately 3.5 Å. uoa.gr A significant feature revealed by X-ray diffraction is a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. uoa.gr The propensity for solid-state photochromism in related N-salicylidenes has been linked to the crystal packing density and the torsion angle between the arene rings, which allows for light-induced tautomerization. rsc.org

The application of X-ray crystallography extends to the metal complexes of this compound. For example, the structure of dimethyl[N-salicylidene 2-aminopyridine]gallium was determined by single-crystal X-ray analysis, which revealed that the gallium atom is four-coordinate. researchgate.net In other cases, X-ray powder diffraction (XRPD) has been used to assess the crystallinity of the complexes. For instance, XRPD studies on lanthanide complexes like [ClLa(bstsc)₂·3H₂O] and [ClCe(bstsc)₂·3H₂O] (where bstsc is a related Schiff base ligand) determined their crystallite sizes to be 280 Å and 191 Å, respectively. researchgate.net

Table 4: Selected Crystallographic Data for this compound and Related Compounds

Compound Technique Key Structural Findings Reference(s)
N-salicylidene-2-aminopyridine X-ray Crystallography Molecules are planar; arranged in stacks with ~3.5 Å interplanar distance; strong intramolecular hydrogen bond. uoa.gr, uoa.gr
Dimethyl[N-salicylidene 2-aminopyridine]gallium Single-Crystal X-ray Analysis The Gallium (Ga) atom is four-coordinate. researchgate.net
[ClLa(bstsc)₂·3H₂O] X-ray Powder Diffraction Crystallite size of 280 Å. researchgate.net
[ClCe(bstsc)₂·3H₂O] X-ray Powder Diffraction Crystallite size of 191 Å. researchgate.net
N-salicylideneaniline (A₁) X-ray Diffraction Torsion angle of 47.7°. rsc.org
N-salicylidene-2-chloroaniline (A₂) X-ray Diffraction Torsion angle of 47.0°. rsc.org

Reactivity, Tautomerism, and Photophysical Properties

The reactivity of Salicylidene 2-aminopyridine (B139424) is intrinsically linked to its ability to exist in different tautomeric forms and its response to external stimuli like light and solvent environment.

Keto-Enol Tautomeric Equilibrium

Salicylidene 2-aminopyridine, a Schiff base, exhibits a significant photochromic and thermochromic behavior, which is the ability to undergo reversible color changes upon exposure to light or temperature variations, respectively. unilag.edu.nguoa.gr This phenomenon is rooted in the compound's ability to undergo keto-enol tautomerism. The equilibrium involves the interconversion between two tautomeric forms: the enol-imine form and the keto-amine form, through an intramolecular hydrogen transfer. unilag.edu.ng

Generally, aminopyridine Schiff bases display a somewhat reduced tendency for this tautomeric interconversion. unilag.edu.ngresearchgate.net This is attributed to the decreased basicity of the imine nitrogen atom, a result of electron delocalization within the molecule. unilag.edu.ngresearchgate.net Despite this, the equilibrium is a defining characteristic of the compound's chemical nature.

Influence of Solvent Polarity and Substituents on Tautomerism

The position of the tautomeric equilibrium in this compound is highly sensitive to its environment, particularly the polarity of the solvent and the presence of substituent groups on its aromatic rings. unilag.edu.ngresearchgate.netevitachem.com

Solvent Polarity: In non-polar solvents, the enol-imine form is predominantly present. researchgate.net Conversely, in polar solvents, there is a notable shift in the equilibrium towards the keto-amine form. unilag.edu.ngresearchgate.net For instance, in the highly polar solvent N,N-dimethylformamide (DMF), the formation of the keto-amine tautomer is favored. unilag.edu.ngresearchgate.net This shift is significant as the enol-imine tautomer, which is more stable in less polar solvents like dioxane, is considered more biologically active than the keto-amine form. isca.me

Substituents: The electronic nature of substituents on either the salicylaldehyde (B1680747) or the pyridine (B92270) moiety can significantly influence the tautomeric balance. unilag.edu.ngtandfonline.com

Electron-withdrawing groups, such as a nitro group (NO₂), when attached to the salicylaldehyde ring, increase the acidity of the phenolic hydroxyl (OH) group. This increased acidity facilitates the proton transfer, thereby favoring the formation of the keto-amine tautomer. unilag.edu.ngresearchgate.net

Substituents on the pyridine ring also impact the equilibrium. It has been observed that the thermochromic phenomenon is more strongly affected by substitution on the pyridine ring than on the salicylaldehyde ring, particularly at lower temperatures. uoa.grtandfonline.com

Spectroscopic Signatures of Tautomeric Forms

Spectroscopy is a crucial tool for identifying and quantifying the different tautomers of this compound. UV-visible absorption spectroscopy, in particular, reveals distinct signatures for each form.

The enol-imine form is characterized by several absorption bands, including a notable band between 340 nm and 400 nm. unilag.edu.ng This band is attributed to a charge transfer within the entire molecule, stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the azomethine nitrogen. unilag.edu.ng The keto-amine form, on the other hand, absorbs at longer wavelengths. For example, a derivative with a nitro substituent shows a distinct absorption band at 429 nm in the polar solvent DMF, which is indicative of the keto-amine tautomer. unilag.edu.ngresearchgate.net The extent of tautomerism related to thermochromism can be quantified by measuring the absorbance of a band that appears around 480 nm. uoa.gr

Other spectroscopic techniques also provide key structural information. Infrared (IR) spectroscopy confirms the formation of the imine bond (C=N) with a characteristic stretch, while ¹H NMR spectroscopy identifies the azomethine proton (-CH=N-) as a distinct singlet. evitachem.comasianpubs.org

Table 1: Spectroscopic Data for this compound Tautomers

Tautomer/FormSolventAbsorption Band (λmax)Assignment
Enol-imineGeneral~340-400 nmIntramolecular Charge Transfer unilag.edu.ng
Keto-amine (nitro-substituted)DMF429 nmKeto-amine tautomer formation unilag.edu.ngresearchgate.net
Quinoid TautomerSolid State~480 nmThermochromic band uoa.gr

Electrochemical Behavior

The electrochemical properties of this compound have been investigated primarily through voltammetric techniques, revealing a multi-step reduction process. These studies are typically conducted in aprotic solvents like N,N-dimethylformamide (DMF) to prevent the hydrolysis of the compound, which readily occurs in aqueous media. cdnsciencepub.com

Electron Transfer Reactions and Kinetics

The kinetics of the process indicate that each one-electron transfer is followed by an irreversible chemical reaction. cdnsciencepub.comcdnsciencepub.com This type of mechanism is known as an EC mechanism (Electron transfer followed by a Chemical reaction). Specifically, the first reduction wave has been characterized as a reversible one-electron transfer that is succeeded by an irreversible, first-order chemical reaction. cdnsciencepub.com

Voltammetric Studies and Reaction Mechanisms

Cyclic voltammetry and convolution potential sweep voltammetry at a hanging-mercury-drop-electrode (HMDE) have been employed to elucidate the reaction pathway. cdnsciencepub.com The resulting cyclic voltammograms exhibit two cathodic waves with nearly absent corresponding reversal (anodic) peaks, which signifies that the electron transfers are either slow or are coupled with fast and irreversible chemical follow-up reactions. cdnsciencepub.com A key finding from these studies is that the cathodic peak currents are directly proportional to the square root of the voltage sweep rate, confirming that the process is controlled by the diffusion of the compound to the electrode surface. cdnsciencepub.com

Table 2: Summary of Voltammetric Studies of this compound

ParameterObservationImplication
Methodology Cyclic Voltammetry in DMF at HMDE cdnsciencepub.comAprotic solvent prevents hydrolysis cdnsciencepub.com
Reduction Waves Two well-defined, irreversible waves cdnsciencepub.comMulti-step reduction process
Process Control Diffusion-controlled cdnsciencepub.comPeak current proportional to v^(1/2) cdnsciencepub.com
Overall Mechanism ECEC (Electron Transfer-Chemical-Electron Transfer-Chemical) cdnsciencepub.comcdnsciencepub.comEach electron transfer is followed by an irreversible chemical step cdnsciencepub.comcdnsciencepub.com

Hydrolysis Kinetics and Catalytic Effects

The hydrolytic stability of the imine or azomethine (C=N) linkage in this compound is a subject of detailed kinetic studies. The rate of hydrolysis is significantly influenced by pH, intramolecular catalytic effects, and the presence of metal ions.

The hydrolysis of this compound involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the imine carbon atom. This process is subject to both acid and base catalysis. In acidic media (pH 5-10), the reaction rate is dependent on the proton concentration, with an increase in rate as the pH decreases below 5. jisem-journal.com Conversely, in strongly basic media (pH 10-12), the hydrolysis rate of similar Schiff bases can become independent of the proton (or hydroxide ion) concentration. jisem-journal.com

A notable feature of this compound hydrolysis is the participation of intramolecular catalysis. The Schiff base anion, present in alkaline conditions, undergoes hydroxide-independent hydrolysis. rsc.org This is attributed to intramolecular general base catalysis by the phenoxide ion. rsc.orgpsu.edu The ionized phenolic group is thought to facilitate the attack of a water molecule at the imine carbon. psu.edu This is supported by a solvent deuterium (B1214612) isotope effect [k(H₂O)/k(D₂O)] of 1.6 at 35°C, which is consistent with such a mechanism. rsc.org

Furthermore, the pyridine nitrogen atom is positioned to act as an intramolecular general base catalyst for the hydration of the imine linkage. rsc.orgresearchgate.net This intramolecular catalysis by the pyridine nitrogen is considered to be a significant contributor to the hydrolysis rate, especially when compared to analogues where this feature is absent. psu.edu The relatively higher basicity of the pyridine moiety compared to other amine residues in similar Schiff bases can lead to a lowering of the activation enthalpy for hydrolysis. psu.edu

The presence of metal ions can significantly alter the kinetics of this compound hydrolysis. Divalent metal ions can form stable chelate complexes with the Schiff base, which can either stabilize the imine linkage against hydrolysis or catalyze its cleavage, depending on the specific metal ion and reaction conditions. psu.edusemanticscholar.org

In the case of copper(II), the formation of the [CuL]⁺ chelate (where L is the anionic form of this compound) leads to acid-catalyzed hydrolysis of the imine linkage. rsc.orgresearchgate.net The rate constant for this acid-catalyzed hydrolysis is significantly high, indicating a strong catalytic effect. rsc.org

Mixed-ligand complexes of copper(II) have also been shown to be effective catalysts for the hydrolysis. rsc.orgresearchgate.net For instance, complexes such as [Cu(bipy)L]⁺, [Cu(phen)L]⁺, and [Cu(im)₂L]⁺ (where bipy = 2,2'-bipyridyl, phen = 1,10-phenanthroline (B135089), and im = imidazole) all demonstrate catalytic activity. rsc.orgresearchgate.net The coordination of the Schiff base to a metal center can increase the polarity of the C=N bond, making the imine carbon more susceptible to nucleophilic attack and thus facilitating hydrolysis. semanticscholar.org The specific catalytic activity can be influenced by the nature of the co-ligands in the mixed-ligand complex. psu.edu

CatalystConditionRate Constant (k)Temperature (°C)Reference
None (Schiff-base anion)Hydroxide-independent(3.5 ± 0.2) × 10⁻² s⁻¹35 rsc.orgresearchgate.net
[CuL]⁺Acid-catalysed(4.4 ± 0.3) × 10² dm³ mol⁻¹ s⁻¹35 rsc.orgresearchgate.net
[Cu(bipy)L]⁺CatalyticEffective catalyst- rsc.orgresearchgate.net
[Cu(phen)L]⁺CatalyticEffective catalyst- rsc.orgresearchgate.net
[Cu(im)₂L]⁺CatalyticEffective catalyst- rsc.orgresearchgate.net

Photophysical Phenomena

This compound and its derivatives exhibit interesting photophysical properties, including fluorescence and photochromism, which are linked to intramolecular proton transfer processes.

This compound itself is weakly fluorescent. However, its derivatives and metal complexes can exhibit significant fluorescence. For instance, certain gallium and indium complexes of this compound show photoluminescence with maximum emission wavelengths between 503 and 511 nm upon UV irradiation. researchgate.net

The fluorescence properties of these compounds are often linked to excited-state intramolecular proton transfer (ESIPT). In this process, upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the imine nitrogen, leading to the formation of a transient keto-tautomer which is responsible for the observed fluorescence. The efficiency and wavelength of this fluorescence can be sensitive to the molecular environment, making these compounds potential candidates for fluorescent sensors. For example, Schiff bases derived from salicylaldehyde can act as "off-on" fluorescent sensors for metal ions like Zn²⁺, where the fluorescence is quenched in the free ligand but enhanced upon complexation.

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is another key photophysical property of this compound derivatives. This phenomenon in the solid state is often associated with the intramolecular proton transfer from the hydroxyl group to the imine nitrogen, leading to a change in color.

Studies on derivatives like N-(3,5-di-tert-butylsalicylidene)-2-aminopyridine have provided insights into the photoinduced processes in the solid state. acs.org The photochromic behavior is dependent on the crystalline packing and intermolecular interactions. The rigid environment of a crystal lattice or the confined space within clathrate cavities can influence the stability of the different tautomeric forms and the kinetics of the photochromic transformations. The ability to switch between different colored states makes these materials interesting for applications in optical data storage and smart materials.

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central computational method for studying Salicylidene 2-aminopyridine (B139424) and its derivatives. nih.govdergipark.org.tr DFT is widely used to optimize molecular geometries, predict spectroscopic data such as FTIR and NMR spectra, and analyze the electronic properties of the molecule. nih.gov Various functionals, including B3LYP, MPWB1K, B3PW91, and M06-2X, have been employed to model its behavior. nih.govtandfonline.com

DFT calculations are instrumental in determining the most stable three-dimensional structure of Salicylidene 2-aminopyridine. The process of geometry optimization involves finding the minimum energy conformation of the molecule. dergipark.org.tr For a derivative, N-(3,5-ditert-butylsalicylidene)-2-aminopyridine, DFT calculations at the B3LYP/6-31G** level of theory predicted a planar conformation, which is in good agreement with experimental X-ray diffraction data. nycu.edu.tw

Conformational analysis, often performed by scanning the potential energy surface through the rotation of specific dihedral angles, helps identify the most stable conformers. dergipark.org.tr Theoretical studies have shown that for related Schiff bases, the cis isomer is often more stable than the trans isomer. tandfonline.com The accuracy of these predictions can be influenced by the choice of the exchange-correlation (XC) functional, with functionals like PBEsol and ωB97X showing good performance in predicting unit cell parameters compared to experimental data. acs.orgacs.org The optimized geometric parameters obtained from DFT calculations generally show good agreement with results from single-crystal X-ray studies. dergipark.org.tr

ParameterTheoretical Value (DFT/B3LYP)Experimental Value (X-ray)Reference
ConformationPlanarPlanar nycu.edu.tw
Dihedral Angle (C-C-C-N)~0° nycu.edu.tw

Table 1: Comparison of theoretical and experimental geometric parameters for a this compound derivative. Data is for N-(3,5-ditert-butylsalicylidene)-2-aminopyridine.

DFT calculations are frequently used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in its experimental Fourier Transform Infrared (FTIR) spectrum. nih.gov By comparing the calculated frequencies with the experimental spectrum, a detailed assignment of the fundamental vibrational modes can be achieved. nih.gov

It is a common practice to apply scaling factors to the calculated frequencies to compensate for the approximations inherent in the theoretical methods and to account for anharmonicity. dergipark.org.tr The choice of DFT functional can affect the accuracy of the predictions; for instance, in a study on a related salen base, the MPWB1K method was found to provide better predictions for low-frequency vibrations compared to the more common B3LYP functional. nih.gov

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)AssignmentReference
C=N Stretch~1613-1615Varies with functionalAzomethine group tandfonline.comresearchgate.net
O-H Stretch~3434Varies with functionalPhenolic group researchgate.net
C-N Stretch~1328~1315 (DFT)Pyridine (B92270) ring C-N tsijournals.com
NH₂ Scissor~1617-1628~1611 (DFT)Amino group tsijournals.com

Table 2: Selected experimental and calculated vibrational frequencies for this compound and related structures. The exact calculated values depend on the level of theory and basis set used.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT provide a powerful method for interpreting experimental spectra. dergipark.org.tr For this compound and its analogues, both ¹H and ¹³C NMR chemical shifts have been computed. nih.gov

The accuracy of these calculations is dependent on the level of theory. For a similar Schiff base, calculations using the B3LYP functional were in good agreement with the experimental ¹H NMR spectrum, whereas the B3PW91 functional tended to overestimate the chemical shifts. nih.gov For ¹³C NMR, both B3LYP and B3PW91 functionals showed a tendency to overestimate the chemical shifts. nih.gov Furthermore, DFT studies have successfully established a relationship between the molecular geometry, specifically the imine torsion angle, and the ¹³C chemical shift, providing a deeper understanding of the structure-property relationship. rsc.org

NucleusExperimental Shift (ppm)Calculated Shift (ppm)Functional/Basis SetReference
¹H (Azomethine)~9.10 - 9.41Overestimated by B3PW91B3LYP, B3PW91 nih.govtandfonline.comresearchgate.net
¹H (Phenolic OH)~12.93 - 13.40VariesB3LYP, B3PW91 researchgate.net
¹³C (Azomethine)~162.42Overestimated by B3LYP/B3PW91B3LYP, B3PW91 nih.govtandfonline.com

Table 3: Comparison of selected experimental and calculated NMR chemical shifts for this compound and its derivatives. The specific values can vary based on the solvent and the exact derivative.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and reactivity of a molecule. sapub.org DFT calculations are employed to determine the energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE). researchgate.netresearchgate.net

A large HOMO-LUMO gap generally signifies high kinetic stability and low chemical reactivity. tandfonline.comresearchgate.net Conversely, a smaller energy gap suggests that the molecule is more prone to electronic transitions and may exhibit significant intramolecular charge transfer characteristics. sapub.org For N-salicylidene-2-aminopyridine, the HOMO and LUMO energies have been calculated, and the energy gap provides insight into the molecule's stability and electronic behavior. researchgate.net The distribution of these orbitals is also analyzed; for instance, the HOMO is often localized on one part of the molecule, while the LUMO is on another, indicating the likely path of charge transfer during an electronic excitation. sapub.org

ParameterCalculated Value (eV)MethodSignificanceReference
HOMO Energy-4.64DFT/B3LYP/6-311G(d,p)Electron-donating ability sapub.org
LUMO Energy-1.89DFT/B3LYP/6-311G(d,p)Electron-accepting ability sapub.org
Energy Gap (ΔE)2.75DFT/B3LYP/6-311G(d,p)Chemical reactivity, stability sapub.org

Table 4: Representative HOMO-LUMO energy values for a related compound calculated using DFT. These values are illustrative and depend on the specific molecule and computational level.

From the fundamental properties calculated by DFT, various quantum chemical descriptors can be derived to predict the reactivity of this compound. chemmethod.com These descriptors include ionization potential (IP), electron affinity (EA), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.govresearchgate.netresearchgate.net

These parameters are typically calculated from the energies of the HOMO and LUMO. nih.gov For example, the electrophilicity index measures the stabilization in energy when the system acquires additional electronic charge from the environment and can be a good indicator of a molecule's reactivity in reactions involving nucleophiles. nih.gov By calculating these descriptors, a quantitative assessment of the molecule's reactivity can be made, which is valuable for understanding its chemical behavior and for designing new molecules with desired properties. tandfonline.comnih.gov

Advanced Computational Spectroscopic Studies (e.g., MC-PDFT, TD-DFT)

To investigate the excited-state properties and electronic spectra of this compound, more advanced computational methods are employed. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. nycu.edu.twresearchgate.net

TD-DFT calculations allow for the prediction of electronic transition energies, which correspond to the absorption bands observed in UV-Vis spectra. nycu.edu.tw Studies on this compound and its derivatives have shown that TD-DFT calculations can yield results that are reasonably consistent with experimental absorption data. nycu.edu.twresearchgate.net These calculations help in assigning the nature of the electronic transitions, such as π → π* or n → π* transitions, which are responsible for the molecule's color and photophysical properties. dergipark.org.tr While Multi-Configuration Pair-Density Functional Theory (MC-PDFT) is another advanced method for studying excited states, specific applications to this compound are not as commonly reported in the literature as TD-DFT.

ParameterCalculated ValueExperimental ValueMethodReference
Absorption Max (λmax)Consistent with experiment~300-400 nmTD-DFT dergipark.org.trnycu.edu.tw
Transition Typeπ → π, n → πInferred from spectrumTD-DFT dergipark.org.tr

Table 5: Comparison of theoretical (TD-DFT) and experimental spectroscopic data.

Thermodynamic Analyses of Reaction Mechanisms

The study of reaction mechanisms through a thermodynamic lens provides critical insights into the stability, spontaneity, and energy dynamics of chemical processes involving this compound. A significant area of investigation has been the hydrolysis of this Schiff base, which is fundamental to understanding its stability in aqueous environments.

Kinetic and thermodynamic analyses of the hydrolysis of N-salicylidene-2-aminopyridine reveal important characteristics of the reaction. The process is influenced by pH, with both acidic and basic conditions accelerating the reaction compared to a neutral environment. jisem-journal.com The temperature dependence of the hydrolysis reaction has been studied by determining rate constants at various temperatures, typically in the range of 288 to 318 K. jisem-journal.com The results consistently show that the rate constants increase with rising temperatures, indicating that the hydrolysis of these compounds is facilitated at higher temperatures, leading to decreased stability. jisem-journal.com

Thermodynamic activation parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have been determined to elucidate the nature of the hydrolysis mechanism. For the hydroxide-independent hydrolysis of the N-salicylidene-2-aminopyridine anion in an aqueous methanol (B129727) solution, the following parameters have been reported:

ΔH‡ : 59.7 ± 1.0 kJ mol⁻¹

ΔS‡ : –79 ± 3 J K⁻¹ mol⁻¹ (at 35 °C) researchgate.netresearchgate.net

The positive enthalpy of activation confirms that the reaction is endothermic, requiring an input of energy to proceed. The negative entropy of activation suggests the formation of a more ordered transition state or an activated complex compared to the reactants. jisem-journal.com This is consistent with a mechanism where the phenoxide ion provides intramolecular catalysis. researchgate.netresearchgate.net Further thermodynamic analysis, particularly of the Gibbs free energy (ΔG), has shown that the hydrolysis processes are non-spontaneous (ΔG > 0). jisem-journal.com

The presence of metal ions can also significantly alter the thermodynamics of reactions. For instance, while copper(II) ions can retard the rate of imine formation, they can also impart high thermodynamic stability to the imine linkage in certain pH ranges where the compound would otherwise not form. niscpr.res.in This effect is attributed to the formation of stable chelate complexes. niscpr.res.in

Thermodynamic Parameters for the Hydrolysis of N-Salicylidene-2-aminopyridine Anion
ParameterValueConditionReference
Enthalpy of Activation (ΔH‡)59.7 ± 1.0 kJ mol⁻¹Aqueous 5% MeOH, 35 °C researchgate.netresearchgate.net
Entropy of Activation (ΔS‡)–79 ± 3 J K⁻¹ mol⁻¹
Gibbs Free Energy (ΔG)> 0 (Non-spontaneous)Hydrolysis Process jisem-journal.com

Structure-Property Relationship Modeling through Computational Approaches

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for modeling the relationship between the molecular structure of this compound and its various properties. acs.orgsemanticscholar.org These theoretical studies provide a molecular-level understanding that complements experimental findings, especially in areas like photochromism and electronic behavior. researchgate.net

The photochromic properties of N-salicylideneaminopyridine (SAP) derivatives, which involve a reversible color change upon light irradiation, are intimately linked to their crystal structure and molecular conformation. researchgate.net Computational studies have revealed that the photochromic behavior is closely related to factors such as the dihedral angle between the salicyl and aminopyridine planes and the available free space within the crystal lattice. researchgate.net Generally, crystals with larger dihedral angles tend to be photochromic, but this property can be suppressed if the molecular packing is too efficient, leaving little room for the necessary conformational changes. researchgate.net DFT calculations are used to investigate the link between the solid-state structure and these photochromic properties. researchgate.net

DFT is also employed to examine the electronic structure of this compound and its derivatives. jisem-journal.com Theoretical calculations of parameters like the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE) are crucial for predicting molecular stability and reactivity. semanticscholar.org For instance, in studies of 2-amino pyridine derivatives as photostabilizers for polymers, a lower HOMO energy (more negative) indicates greater stability and less chemical reactivity. semanticscholar.org The energy gap is also a key indicator of stability; a larger gap suggests higher stability. semanticscholar.org Theoretical thermodynamic calculations for designed chemical reactions involving these compounds have shown them to be endothermic and spontaneous. semanticscholar.orgwu.ac.th

These computational approaches allow for the systematic investigation of how structural modifications, such as adding substituents to the aromatic rings, influence the electronic and physical properties of the molecule, guiding the design of new materials with tailored functionalities. jisem-journal.com

Summary of Computational Findings for this compound and Derivatives
Computational MethodInvestigated PropertyKey FindingsReference
DFTPhotochromismProperty is linked to large dihedral angles and available free space in the crystal lattice. researchgate.net
Electronic Structure & StabilityLower HOMO energy and larger HOMO-LUMO gap correlate with higher molecular stability. semanticscholar.org
DFTElectronic StructuresUsed to examine the electronic structures of derivatives to understand the impact of substituents. jisem-journal.com
Molecular DockingBinding AffinityA computational method to predict the binding conformation and affinity of compounds with protein active sites. tandfonline.com

Applications in Catalysis and Materials Science

Catalytic Applications of Salicylidene 2-aminopyridine (B139424) and its Complexes

The catalytic utility of Salicylidene 2-aminopyridine is intrinsically linked to its identity as a Schiff base and its exceptional ability to form stable complexes with a variety of metal ions. These complexes often serve as the active catalysts in numerous organic transformations.

Schiff bases are a prominent class of ligands in coordination chemistry, largely due to their straightforward synthesis, accessibility, and favorable electronic characteristics. mdpi.com Their metal complexes have demonstrated significant catalytic activity in a wide array of reactions, including oxidations, aldol (B89426) condensations, and Henry reactions. tandfonline.com The coordination of the Schiff base ligand to a metal center can enhance the catalytic efficiency, often leading to improved reaction yields and selectivity. researchgate.netjetir.org The thermal stability and structural versatility of Schiff base metal complexes make them particularly suitable for catalytic applications. researchgate.net

The catalytic prowess of these complexes stems from the synergistic interplay between the Schiff base ligand and the metal center, which facilitates the formation of active catalytic species. jetir.org Research has consistently shown that Schiff base complexes can function as efficient and selective catalysts under mild reaction conditions, aligning with the principles of green chemistry. jetir.org

Table 1: Selected Reactions Catalyzed by Schiff Base Metal Complexes

Reaction Type Common Metal Ions General Outcome
Oxidation Cu, Co, Mn Oxidation of alcohols, hydrocarbons, etc. researchgate.net
Aldol Condensation Cu, Zn Formation of β-hydroxy carbonyl compounds. tandfonline.com
Henry Reaction Cu, Co Formation of β-nitro alcohols. tandfonline.com
Benzimidazole (B57391) Synthesis V, Mo High-yield synthesis of benzimidazole derivatives. bohrium.com

A notable application of this compound is in metal-mediated organic synthesis. Specifically, 2-aminopyridine, a precursor to this compound, has been successfully employed as a ligand in copper-catalyzed Glaser-Hay coupling reactions. chemmethod.comchemmethod.com This reaction is a cornerstone method for the synthesis of symmetrical and unsymmetrical 1,3-diynes via the oxidative homocoupling or hetero-coupling of terminal alkynes. chemmethod.comchemmethod.com

In a typical system, copper(I) chloride (CuCl) and 2-aminopyridine form a catalytic species that activates the terminal alkyne. chemmethod.com The proposed mechanism involves the formation of a copper-2-aminopyridine complex, which then reacts with the terminal alkyne to facilitate the C-C bond formation, ultimately yielding the 1,3-diyne product. chemmethod.com This methodology has been effectively used for a protecting-group-free synthesis of various diynes, including those with aldehyde and ketone functional groups, in good to excellent yields. chemmethod.comchemmethod.com The versatility of the copper-TMEDA (tetramethylethylenediamine) complex, a related system, in various solvents also highlights the adaptability of such catalytic reactions. rsc.org

Table 2: Copper-Catalyzed Glaser-Hay Coupling Using 2-Aminopyridine Ligand

Catalyst System Reactants Product Type Significance

This compound functions as a versatile ligand, a role central to its catalytic applications. evitachem.com It typically acts as a bidentate ligand, coordinating with metal ions through the phenolic oxygen and the imine nitrogen atoms. evitachem.com This chelation forms stable metal complexes, which are often the catalytically active species. researchgate.net The structure of the ligand provides a specific coordination environment for the metal ion, which can influence the selectivity and efficiency of the catalytic reaction. jetir.org

Materials Science Applications

The distinct structural and electronic properties of this compound make it a candidate for various applications in materials science, particularly in the development of sensors and optoelectronic devices. evitachem.com

This compound and its analogs are explored for their potential in creating chemical sensors for metal ion detection. evitachem.comontosight.ai These compounds can exhibit fluorescence and form complexes with metal ions, leading to changes in their optical properties, which can be harnessed for sensing applications. ontosight.ai

A structurally similar compound, (E)-2-((pyridine-3-ylimino)methyl)phenol (Salicylidene 3-aminopyridine (B143674) or 3APS), has been demonstrated as a highly sensitive and selective chemosensor. nih.govmdpi.com This sensor can detect Al(III) and Fe(III) ions through fluorescence and Cu(II) ions colorimetrically. nih.govmdpi.com The detection is based on the specific interaction between the Schiff base and the metal ions, which results in a measurable spectroscopic response. mdpi.com Given the close structural resemblance, this compound is expected to have similar potential in sensor development. ontosight.ai

Table 3: Metal Ion Sensing Performance of Salicylidene 3-aminopyridine (3APS)

Target Ion Detection Method Stoichiometric Ratio (Ligand:Metal) Detection Limit (µg/L)
Cu(II) Colorimetric 2:1 324 nih.govmdpi.com
Al(III) Fluorescent 1:1 20 nih.govmdpi.com

Schiff base compounds derived from 2-aminopyridine are considered for applications in optoelectronics and photonics due to their optical properties, such as fluorescence. tandfonline.com The potential for use in devices like organic light-emitting diodes (OLEDs) has been noted. tandfonline.com

The photochromism of this compound derivatives is a key feature for photonic applications. nycu.edu.tw Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. rsc.org Studies on N-(3,5-ditert-butylsalicylidene)-2-aminopyridine reveal that upon excitation, it undergoes excited-state intramolecular proton transfer (ESIPT) to form a cis-keto species. nycu.edu.tw This species can then relax back to the ground state or, in solution, transform into a photochromic trans-keto photoproduct. nycu.edu.tw This light-induced switching behavior is fundamental to the development of optical data storage systems and molecular switches. rsc.org The photophysical properties, including fluorescence lifetimes and relaxation pathways, differ between the solution and solid (microcrystalline) states, indicating that the material's environment can be used to tune its optoelectronic behavior. nycu.edu.tw

Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives, particularly its metal complexes, have emerged as promising materials in the field of organic electronics, specifically for Organic Light-Emitting Diode (OLED) technology. researchgate.netlookchem.com The luminescent properties of these compounds are central to their application, as metal complexes of Schiff bases can be tuned to produce emissions across the visible spectrum. tandfonline.com

The core of this application lies in the photoluminescent behavior of this compound complexes. researchgate.net For instance, certain dialkylgallium and dialkylindium complexes of N-salicylidene 2-aminopyridine exhibit photoluminescence, with maximum emission wavelengths recorded between 503 and 511 nm when irradiated with UV light. researchgate.net Furthermore, research into related Schiff base complexes has highlighted their potential as robust electroluminescent materials. A nickel(II) complex involving a salicylidene-2-aminopyridine derivative has been identified as a promising candidate for a green OLED material, owing to its strong electroluminescence. researchgate.net

The general strategy often involves using these complexes as emissive materials or dopants within the OLED structure. tandfonline.comnih.gov Zinc complexes with related Schiff base ligands, for example, are known to be efficient blue light emitters, which are crucial for generating white light in display applications. tandfonline.com The high thermal stability and tunable electronic properties of such metal complexes make them suitable for the fabrication of efficient and durable OLED devices. tandfonline.comnih.gov

Photoluminescent Properties of this compound and Related Metal Complexes
ComplexMaximum Emission Wavelength (nm)Observed ColorPotential Application
Dimethyl[N-salicylidene 2-aminopyridine]gallium503-511Green-YellowLuminescent Material researchgate.net
Diethyl[N-salicylidene 2-aminopyridine]gallium503-511Green-YellowLuminescent Material researchgate.net
Diethyl[N-salicylidene 2-aminopyridine]indium503-511Green-YellowLuminescent Material researchgate.net
Ni(II) complex with a salicylidene-2-aminopyridine derivativeNot SpecifiedGreenGreen OLED Material researchgate.net
Zinc complexes with various bissalicylidene diamine ligands430-450BlueBlue emitters for white OLEDs tandfonline.com

Liquid Crystal Research

The molecular structure of this compound serves as a valuable scaffold in the design of liquid crystalline materials. While the parent compound itself does not exhibit liquid crystal phases, its derivatives can be functionalized to induce such properties. The introduction of bulky or long-chain substituents onto the this compound framework is a key strategy for creating mesomorphic behavior.

A notable example is the synthesis of iron(III) complexes with a specifically designed ligand, 4,4′-dodecyloxybenzoyloxybenzoyl-4-salicylidene-2-aminopyridine. tandfonline.comresearchgate.net This ligand incorporates long dodecyloxy chains, which are known to promote the formation of liquid crystal phases. The resulting bi(ligand) iron(III) complexes, featuring an octahedral arrangement around the metal ion, were found to exhibit thermotropic liquid crystalline properties. tandfonline.comresearchgate.net The specific mesophases and transition temperatures were investigated using techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). tandfonline.comresearchgate.net The nature of the counter-ion (e.g., PF₆⁻, NO₃⁻, Cl⁻) associated with the iron(III) center also plays a role in the final properties of these materials. tandfonline.com This line of research demonstrates how the core structure of this compound can be adapted to create advanced materials with potential applications in displays and sensors.

Liquid Crystalline Fe(III) Complexes of a this compound Derivative
LigandMetal CenterKey Structural FeatureObserved Property
4,4′-dodecyloxybenzoyloxybenzoyl-4-salicylidene-2-aminopyridineIron(III)Incorporation of long dodecyloxy chainsThermotropic liquid crystalline behavior tandfonline.comresearchgate.net

Thermochromic Properties in Crystalline State

This compound and its derivatives are known to exhibit thermochromism, a reversible color change in response to temperature variations, particularly in the solid crystalline state. tandfonline.comtandfonline.com The parent compound, this compound, is reported to show weak thermochromism. This phenomenon is intrinsically linked to the molecular structure and packing within the crystal lattice. tandfonline.comrsc.org

The thermochromic effect in these Schiff bases is often associated with an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen, leading to a change in the electronic structure and, consequently, the color of the compound. tandfonline.com Research has shown that the planarity of the molecule in the crystal is a critical factor; crystals with more planar molecules tend to exhibit more significant thermochromic color changes compared to those with non-planar molecules. rsc.org

Studies on substituted N-salicylidene-2-aminopyridines have revealed that the nature and position of substituents can modulate the thermochromic properties. tandfonline.com For instance, substitutions on the pyridine (B92270) ring have a more pronounced effect on the thermochromic behavior, especially at low temperatures, than substitutions on the salicylaldehyde (B1680747) ring. tandfonline.com A specific derivative, N-(3,5-Ditert-butylsalicylidene)-2-aminopyridine, not only shows thermochromism but also exhibits a four-fold increase in its second harmonic generation (SHG) activity when cooled from room temperature to 120 K. researchgate.net This highlights the potential for creating multifunctional materials where thermochromism is coupled with other physical properties. researchgate.net

Thermochromic Behavior of this compound and Derivatives
CompoundThermochromic PropertyKey Influencing Factor
This compoundWeak thermochromism in solid state Molecular structure and crystal packing tandfonline.com
Substituted N-salicylidene-2-aminopyridinesThermochromism affected by substituent position tandfonline.comSubstitution on the pyridine ring has a stronger effect than on the salicylaldehyde ring tandfonline.com
N-(3,5-Ditert-butylsalicylidene)-2-aminopyridineThermochromic in crystalline state researchgate.netCoupled with variable second harmonic generation (SHG) activity researchgate.net
Planar Salicylideneaniline (SA) derivativesGreater thermochromic color change rsc.orgPlanar molecular conformation in the crystal lattice rsc.org
Non-planar Salicylideneaniline (SA) derivativesLess pronounced thermochromic color change rsc.orgNon-planar molecular conformation in the crystal lattice rsc.org

Mechanistic Studies of Biological Activities in Vitro Focus

Antimicrobial Activity Mechanisms (In Vitro)

Salicylidene 2-aminopyridine (B139424), a Schiff base compound, and its metal complexes have demonstrated notable antimicrobial activity in various in vitro studies. The mechanisms underlying this activity are multifaceted, involving direct inhibition of microbial growth, enhanced efficacy upon metal complexation, and interference with essential microbial pathways.

Salicylidene 2-aminopyridine and its derivatives exhibit a broad spectrum of inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The Schiff base itself has been shown to be active against strains like Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Candida albicans scilit.com.

Studies on substituted N-salicylidene-2-aniline compounds have further detailed this inhibitory action against phytopathogenic fungi. For instance, N-salicylidene-2-methoxyaniline showed a Minimum Inhibitory Concentration (MIC) of 10 mg/mL against Fusarium culmorum and Fusarium graminearum researchgate.net. The inhibitory effect is generally proportional to the concentration of the compound researchgate.net.

The antimicrobial potential of these compounds is often quantified by the diameter of the inhibition zone in agar diffusion assays or by determining the MIC in dilution methods.

CompoundMicroorganismActivity/Measurement
N-salicylidene-2-methoxyanilineFusarium culmorumMIC = 10 mg/mL
N-salicylidene-2-methoxyanilineFusarium graminearumMIC = 10 mg/mL
This compoundStaphylococcus aureusActive
This compoundEscherichia coliActive
This compoundCandida albicansActive

A significant enhancement in antimicrobial activity is consistently observed when this compound forms complexes with metal ions. This phenomenon is widely reported for Schiff bases and is attributed to the principles of chelation theory researchgate.netmdpi.com. The coordination of a metal ion with the Schiff base ligand often results in a complex that is more potent than the free ligand itself mdpi.comresearchgate.net.

For example, the copper(II) complex of this compound was found to be very active against both Gram-positive and Gram-negative bacteria scilit.com. Similarly, complexes with other transition metals such as chromium(III), cobalt(II), and zinc(II) have shown greater inhibiting potential against microbes compared to the uncomplexed Schiff base researchgate.net. This increased activity is observed across a range of bacterial and fungal species mdpi.com. The nature of the metal ion plays a crucial role, with studies on related Schiff bases showing that iron(III) complexes can be particularly potent against Gram-positive bacteria nih.gov.

The stability of these complexes also influences their biological activity. The order of stability for complexes of 2-aminopyridine with several divalent metal ions follows the Irving-Williams series (Cu(II) > Zn(II) > Ni(II) > Co(II)), which can correlate with their antimicrobial efficacy ijcce.ac.ir.

While the precise metabolic targets are still under investigation, the antimicrobial action of this compound and its metal complexes is believed to stem from the disruption of essential microbial processes. Chelation with a metal ion is thought to be a key step, enabling the compound to interfere with normal cellular functions researchgate.net.

One proposed mechanism involves the inhibition of vital enzymes. The metal complex, with its altered structural and electronic properties, can bind to the active sites of enzymes, blocking their function and disrupting metabolic pathways. For other antimicrobial agents, mechanisms such as the inhibition of electron transfer in the respiratory chain have been identified, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage mdpi.com.

Another potential mechanism is the interaction with microbial DNA. Some Schiff base complexes, such as the copper(II) complex of salicylidene aminoguanidine, have demonstrated a strong DNA-binding affinity, which could lead to the inhibition of DNA replication and transcription, ultimately causing cell death nih.gov. Metal complexes of ruthenium have been shown to induce DNA fragmentation and RNA degradation in microbes mdpi.com. Furthermore, disruption of membrane integrity and permeability is another plausible mechanism, leading to the leakage of essential intracellular components mdpi.commdpi.com.

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the salicylaldehyde (B1680747) or aniline rings, as well as the polarity of the solvent used for testing.

Research has shown that different substituents can modulate the electronic properties and steric factors of the molecule, thereby affecting its biological activity. For instance, the presence of electron-withdrawing groups like dichloro or dinitro on the phenyl ring of related heterocyclic compounds has been found to be vital for improving antimicrobial activity mdpi.com. A study on N-salicylidene-2-substituted anilines demonstrated that a methoxy (B1213986) group led to better activity against certain fungal strains compared to a nitro group researchgate.net.

The solvent in which the antimicrobial assay is conducted also plays a crucial role. The inhibitory capacity of Schiff bases derived from salicylaldehyde was found to be dependent on the solvent, with some compounds exhibiting better activity in non-polar solvents researchgate.net. This suggests that the solubility and partitioning behavior of the compound, which are governed by the solvent, affect its ability to reach and interact with the microbial target.

Compound TypeSubstituentEffect on ActivityReference Microbe
Chloropyrazine-tethered pyrimidine2",4"-dichlorophenylMost potent antibacterial & antifungalVarious
Chloropyrazine-tethered pyrimidine2",4"-difluorophenylReduced activity vs. dichloroVarious
N-salicylidene-2-substituted aniline2-methoxyHigh activityF. culmorum
N-salicylidene-2-substituted aniline2-nitroVaried activityVarious

A key aspect of the antimicrobial mechanism is the binding of the compound to specific molecular targets within the microbial cell. While direct studies on this compound are limited, research on the closely related salicylidene acylhydrazide class of compounds has identified several putative bacterial target proteins.

Using affinity chromatography, proteins such as Tpx (thiol peroxidase), WrbA (Trp repressor-binding protein), and FolX (7,8-dihydroneopterin aldolase) from E. coli have been identified as targets nih.gov. The binding affinity of these compounds to their targets can be quantified by the dissociation constant (Kd). For example, the Kd for the binding of one salicylidene acylhydrazide compound (ME0052) to oxidized and reduced Tpx was determined to be 51 µM and 71 µM, respectively nih.gov. The binding site for this compound on Tpx was found to be near the dimer interface, adjacent to a catalytically active residue, suggesting a direct impact on the protein's function nih.gov. The stoichiometry of this interaction was determined to be one molecule of the compound bound per Tpx dimer nih.gov.

The enhanced antimicrobial activity of the metal complexes of this compound is well-explained by Overtone's concept and Tweedy's chelation theory mdpi.com. According to this theory, the chelation of the metal ion by the Schiff base ligand reduces the polarity of the metal ion because of the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the whole chelate ring mdpi.commdpi.com.

This process increases the lipophilic nature of the central metal atom, which in turn favors its permeation through the lipid layers of the microbial cell membrane mdpi.com. Once inside the cell, the metal complex can disrupt normal cellular processes by interfering with enzyme synthesis or binding to essential cellular components researchgate.net. The increased lipophilicity of the complex facilitates its transport to the site of action, making it a more effective antimicrobial agent than the free ligand mdpi.com. This enhanced diffusion across the cell membrane is considered a significant factor in the efficacy of these metal complexes mdpi.com.

Antioxidant Activity Mechanisms (In Vitro)

Antioxidant Activity Mechanisms (In Vitro)

The antioxidant capabilities of this compound and related Schiff bases are a significant area of research. These compounds can mitigate oxidative damage by neutralizing free radicals, which are implicated in a variety of pathological conditions. nih.gov The primary mechanism involves the donation of electrons or hydrogen atoms to passivate these reactive species. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method to assess the free-radical scavenging ability of antioxidants. nih.govmedcraveonline.com In this assay, the stable DPPH radical, which has a deep violet color, is reduced to the pale yellow compound DPPH-H upon reacting with a hydrogen-donating antioxidant. nih.govmedcraveonline.com The degree of color change is proportional to the scavenging activity of the compound. medcraveonline.com

Schiff bases, including salicylidene derivatives, have demonstrated notable DPPH radical scavenging activity in a concentration-dependent manner. nih.govarxiv.org For instance, a study on salicylidene imines showed significant inhibitory effects on DPPH radicals, with one derivative exhibiting an IC50 value (the concentration required to scavenge 50% of DPPH radicals) of 23.59 μM. researchgate.net The antioxidant potential is often quantified by the IC50 value, where a lower value indicates higher antioxidant activity. researchgate.net

DPPH Radical Scavenging Activity of Selected Schiff Base Derivatives

This table presents the 50% inhibitory concentration (IC50) values from DPPH assays for various thiocarbohydrazone (THC) derivatives, illustrating the range of antioxidant potency within this class of Schiff bases. Butylated hydroxytoluene (BHT) is included as a standard for comparison.

CompoundIC50 (μM)
Compound 10 (THC derivative)24.2 ± 0.12
Compounds 1-9 & 13-18 (THC derivatives)36 to 103
Compound 12 (THC derivative)208.5 ± 3.93
Butylated hydroxytoluene (BHT) (Standard)128.8 ± 2.1

Data sourced from a study on thiocarbohydrazone derivatives, which are structurally related to Schiff bases. arxiv.org

Proton and Electron Transfer Mechanisms

The radical-scavenging action of phenolic Schiff bases like this compound is primarily governed by proton and electron transfer mechanisms. nih.gov The main pathways identified are:

Hydrogen Atom Transfer (HAT) : In this mechanism, the antioxidant directly donates a hydrogen atom to a free radical, neutralizing it in a single step. nih.govscielo.br Computational studies suggest that HAT is often the favored mechanism in the gas phase and nonpolar solvents. researchgate.netnih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT) : This is a two-step process where the antioxidant first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton. researchgate.netresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET) : This mechanism also involves two steps. First, the antioxidant loses a proton to form an anion. Subsequently, this anion donates an electron to the free radical. scielo.brresearchgate.net The SPLET mechanism is generally considered dominant in polar solvents. researchgate.netnih.gov

The prevalence of each mechanism is highly dependent on factors such as the solvent polarity. researchgate.netnih.gov For salicylidene imines, density functional theory (DFT) calculations have shown that in polar environments, the SPLET mechanism is dominant, while HAT prevails in non-polar surroundings. nih.gov

Influence of Substituents and Complex Formation on Antioxidant Efficacy

The antioxidant efficacy of this compound can be significantly modulated by the introduction of various substituents on its aromatic rings and by its coordination with metal ions.

Electron-donating groups attached to the aromatic ring generally enhance antioxidant activity by stabilizing the resulting radical formed on the Schiff base after it donates a proton or electron. nih.gov Conversely, electron-withdrawing groups can diminish this activity.

The formation of metal complexes can also have a profound impact. While the ligand itself may possess antioxidant properties, its metal complexes can exhibit either enhanced or diminished activity. researchgate.net For example, some studies have reported that the metal complexes of Schiff bases show greater scavenging activity than the free ligands. researchgate.netmdpi.com This is attributed to the changes in electronic structure upon coordination, which can facilitate the donation of electrons or hydrogen atoms. The chelation of metal ions like Cu(II) and Fe(III) is also a form of secondary antioxidant activity, as these ions can catalyze oxidative reactions. mdpi.com

Structure-Activity Relationships in Biological Contexts

Effects of Substituents on Aromatic Rings on Biological Activity

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on their aromatic rings. Structure-activity relationship (SAR) studies aim to decipher these connections to design more potent compounds. nih.govmdpi.com

For related salicylanilides, properties like lipophilicity and the electronic effects of substituents have been correlated with biological activity. mdpi.com Electron-withdrawing substituents on the anilide part of the molecule were found to increase activity related to the inhibition of photosynthetic electron transport. mdpi.com In pyridine (B92270) derivatives, the presence and position of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, whereas halogens or other bulky groups may decrease it. nih.gov For instance, an increase in the number of methoxy groups has been correlated with increased antiproliferative effects in certain pyridine compounds. nih.gov These findings suggest that modifying the substituent pattern on either the salicyl or the pyridine ring of this compound could systematically tune its biological response.

Impact of Metal Ion Identity and Coordination Geometry on Biological Response

Schiff bases are versatile ligands capable of forming stable complexes with a wide range of transition metals, including iron, copper, nickel, and cobalt. nih.govuniv.kiev.ua The biological activity of these complexes is often superior to that of the free ligand. mdpi.comsemanticscholar.org For example, the complexation of a salicylidene aminoguanidine Schiff base with Cu(II) resulted in moderate cytotoxic activity against human colon cancer cell lines, whereas the ligand alone was not cytotoxic. semanticscholar.orgnih.gov

Impact of Metal Ion on Cytotoxicity of a Salicylidene Aminoguanidine Ligand (SISC)

This table shows the effect of complexation with different metal ions on the cytotoxic activity against human colon cancer cell lines (HCT-116 and Caco-2). Activity is expressed as the half-maximal inhibitory concentration (IC50).

CompoundIC50 on HCT-116 (μM)IC50 on Caco-2 (μM)
SISC (Ligand only)> 100> 100
[Cu(SISC-H)]+31.7 ± 2.636.1 ± 1.1
[Fe(SISC-H)]+> 100> 100
[Fe(SISC-H)2]+> 100> 100

Data highlights that only the copper(II) complex exhibited significant cytotoxic activity, demonstrating the critical role of the metal ion's identity. semanticscholar.org

Salicylidene 2 Aminopyridine Derivatives and Analogues

Substituted Salicylidene 2-aminopyridine (B139424) Derivatives

The electronic and steric properties of Salicylidene 2-aminopyridine can be finely tuned by introducing substituents onto the salicylidene ring. These modifications can influence the compound's coordination chemistry, spectral properties, and potential applications.

Derivatives with Electron-Withdrawing Groups (e.g., Nitro, Bromo)

The introduction of electron-withdrawing groups, such as nitro (NO₂) and bromo (Br), onto the salicylaldehyde (B1680747) ring significantly impacts the electronic properties of the resulting Schiff base. These groups tend to increase the acidity of the phenolic hydroxyl group.

A series of Schiff bases, including N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine and N-(5-bromo-2-hydroxylbenzylidene)pyridin-2-amine, have been synthesized and characterized. The synthesis typically involves the condensation reaction of the appropriately substituted salicylaldehyde with 2-aminopyridine in an ethanol (B145695) solvent.

The electronic absorption spectra of these compounds have been studied, with the nitro-substituted derivative showing a band above 400 nm in dimethylformamide (DMF), which is indicative of keto-enol tautomerism. chemicalbook.com This phenomenon is favored by the presence of the electron-withdrawing nitro group, which increases the acidity of the salicylaldehyde hydroxyl group. chemicalbook.com

Compound NameSubstituentSynthesis YieldMelting Point (°C)Selected IR Data (cm⁻¹)Selected ¹H NMR Data (δ, ppm)
N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine5-NO₂46%182-1843053, 1615 (C=N), 1585, 1527, 12897.10-8.54 (m, 7H), 9.53 (s, 1H), 14.56 (s, 1H)
N-(5-bromo-2-hydroxylbenzylidene)pyridin-2-amine5-Br--1582, 1431, 1341, 12716.89-8.49 (m, 7H), 9.34 (s, 1H), 13.42 (s, 1H)

Derivatives with Electron-Donating Groups (e.g., Methoxy)

Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (OCH₃), can also modulate the electronic properties of this compound. These groups can enhance the electron density of the aromatic system.

N-(5-methoxy-2-hydroxylbenzylidene)pyridin-2-amine is a representative derivative with an electron-donating group. Its synthesis follows a similar condensation reaction to the other substituted derivatives.

Compound NameSubstituentSynthesis YieldMelting Point (°C)Selected IR Data (cm⁻¹)Selected ¹H NMR Data (δ, ppm)
N-(5-methoxy-2-hydroxylbenzylidene)pyridin-2-amine5-OCH₃75%82-841609 (C=N), 1575, 1549, 1484, 12713.77 (s, 3H), 6.92-8.48 (m, 7H), 9.37 (s, 1H), 12.93 (s, 1H)

Derivatives with Extended Aromatic Systems (e.g., Naphthalene)

Expanding the aromatic system by replacing the salicylaldehyde moiety with a naphthaldehyde group leads to derivatives with altered photophysical properties. N-(2-hydroxy-1-naphthalidene)-2-aminopyridine is an example of such a compound. The extended π-conjugation in these molecules can lead to shifts in their absorption and emission spectra. The synthesis of this derivative involves the condensation of 2-hydroxy-1-naphthaldehyde with 2-aminopyridine.

Compound NameAromatic SystemSynthesis YieldMelting Point (°C)Selected IR Data (cm⁻¹)Selected ¹H NMR Data (δ, ppm)
N-(2-hydroxy-1-naphthalidene)-2-aminopyridineNaphthaleneQuantitative273.41685.5 (C=N), 1495.2 (C=C), 1291.3 (C-O)6.93-8.52 (m, 10H), 9.97 (s, 1H), 15.44 (s, 1H)

Stereoisomeric Forms (e.g., (E)-configuration)

The carbon-nitrogen double bond (imine bond) in this compound gives rise to the possibility of geometric isomerism (E/Z isomerism). The IUPAC name for this compound is 2-[(E)-pyridin-2-yliminomethyl]phenol, which specifies the (E)-configuration as the stable and commonly observed isomer. researchgate.net In the (E)-isomer, the substituent groups with higher priority are on opposite sides of the C=N double bond. The planarity of the molecule is a key feature, with the molecules often arranged in stacks in the solid state. nist.gov The existence of E and Z geometric isomers is a consequence of the C=N double bond. mtak.hu

Structural Analogues and Isomers

The structural diversity of this class of compounds extends to isomers where the position of the amino group on the pyridine (B92270) ring is varied. These positional isomers can exhibit different chemical behaviors and coordination properties.

Positional Isomers of Aminopyridine (e.g., Salicylidene 3-aminopyridine (B143674), 4-aminopyridine derivatives)

Analogues of this compound can be synthesized using 3-aminopyridine or 4-aminopyridine instead of 2-aminopyridine. These positional isomers, Salicylidene 3-aminopyridine and Salicylidene 4-aminopyridine, are structurally similar but differ in the point of attachment of the salicylidene moiety to the pyridine ring.

Salicylidene 3-aminopyridine, also known as (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS), has been synthesized and characterized. semanticscholar.org Its synthesis can be achieved through the condensation of salicylaldehyde and 3-aminopyridine. semanticscholar.org Like its 2-amino counterpart, it can act as a chemosensor for metal ions. semanticscholar.org N-(5-methoxysalicylidene)-3-aminopyridine is another structural analog that, along with this compound and N-salicylidene-3-aminopyridine, displays weak thermochromism in the solid state. mtak.hu This suggests that the position of the nitrogen in the pyridine ring can influence the photochromic properties of these compounds. mtak.hu

The difference in the position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) can affect the electronic properties and coordination behavior of the resulting Schiff base. For instance, the intramolecular hydrogen bonding between a hydrogen atom of the NH₂ group and the heterocyclic nitrogen atom in 2-aminopyridine is believed to influence its photophysical properties. chemicalbook.com

Compound NameAminopyridine IsomerSynthesis MethodKey Findings
Salicylidene 3-aminopyridine (3APS)3-AminopyridineMicrowave-assisted or conventional heatingActs as a selective chemosensor for Cu(II), Al(III), and Fe(III) ions. semanticscholar.org
N-(5-methoxysalicylidene)-3-aminopyridine3-AminopyridineCondensation reactionExhibits weak thermochromism in the solid state. mtak.hu

Other Salicylaldehyde Schiff Bases with Different Amine Moieties

Salicylaldehyde is a foundational molecule for the synthesis of a wide array of Schiff bases through condensation reactions with various primary amines. tandfonline.com The resulting salicylidene-based Schiff bases are a well-studied class of compounds, largely due to their facile syntheses and the stability conferred by an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen. nih.govasianpubs.org

The versatility of salicylaldehyde allows it to react with numerous amine moieties beyond 2-aminopyridine. For instance, it can be condensed with:

Substituted Anilines : A variety of substituted anilines, such as 4-nitroaniline, have been used to create a range of Schiff bases. asianpubs.org These reactions are often catalyzed by acid. asianpubs.org

Amino Acids : Schiff bases can be formed from the reaction of salicylaldehyde with amino acids like L-alanine, L-valine, and L-cysteine. researchgate.net These compounds and their metal complexes are investigated for their roles in biological and chemical processes, including catalysis. researchgate.net

Aminoguanidine : Salicylaldehyde aminoguanidine is another derivative, studied as an analogue of salicylaldehyde thiosemicarbazone. nih.gov

Other Aromatic and Aliphatic Amines : A multitude of other primary amines, both aromatic and aliphatic, can undergo condensation with salicylaldehyde to form the corresponding imines. nih.gov Aromatic aldehydes, in general, tend to form more stable Schiff bases compared to aliphatic aldehydes. scispace.com

The general synthesis involves the condensation of salicylaldehyde with a primary amine, which leads to the formation of a characteristic azomethine or imine group (-C=N-). asianpubs.org

Amine MoietyResulting Salicylaldehyde Schiff Base TypeReference
4-NitroanilineN-(4-nitrophenyl)salicylidene imine asianpubs.org
L-AlanineSalicylidene-L-alanine researchgate.net
L-ValineSalicylidene-L-valine researchgate.net
AminoguanidineSalicylidene aminoguanidine nih.gov
m-PhenylenediamineSalicylidene-m-phenylenediamine tandfonline.com

Synthesis and Properties of Related Schiff Base Compounds

The structural framework of this compound can be altered by replacing either the salicylaldehyde or the 2-aminopyridine component, leading to the synthesis of related Schiff base compounds with diverse properties.

General 2-aminopyridine Schiff Base Compounds

Schiff bases derived from 2-aminopyridine are not limited to reactions with salicylaldehyde. A variety of other aldehydes can be used to synthesize different 2-aminopyridine Schiff bases. tandfonline.com These compounds contain the characteristic azomethine (-C=N-) group, which is central to their chemical and biological properties. tandfonline.com

A general synthesis procedure involves refluxing an equimolar ratio of a 2-aminopyridine derivative and an aldehyde in a solvent such as absolute ethanol. tandfonline.com For example, a series of Schiff bases were synthesized by reacting substituted 2-aminopyridines with 3,4,5-trimethoxy benzaldehyde. tandfonline.com The progress of the reaction is typically monitored using thin-layer chromatography (TLC). tandfonline.com

The structural confirmation of these synthesized compounds is carried out using various spectroscopic techniques:

FT-IR Spectroscopy : To identify the characteristic imine (C=N) stretching frequency. tandfonline.com

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR are used to confirm the proton and carbon environments of the molecular structure. tandfonline.com

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern of the new compounds. tandfonline.com

Aldehyde ComponentAmine ComponentResulting Schiff BaseReference
3,4,5-Trimethoxy benzaldehyde2-AminopyridineN-(3,4,5-trimethoxybenzylidene)pyridin-2-amine tandfonline.com
2-Methoxybenzaldehyde2-AminopyridineN-(2-methoxybenzylidene)pyridin-2-amine scispace.com
(Aryl)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde2-AminopyridineN-[((Aryl)-1,3-diphenyl-1H-pyrazol-4-yl)methylene]pyridin-2-amine

Pyrazole and Pyrimidine-derived Schiff Bases

Schiff bases incorporating other heterocyclic rings, such as pyrazole and pyrimidine, represent another important class of related compounds. These heterocycles are known for their presence in many biologically active molecules. mdpi.comniscpr.res.in

Pyrazole-derived Schiff Bases: These compounds are typically synthesized through the condensation reaction between a pyrazole aldehyde and various aromatic amines. ekb.egscielo.org.co For instance, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been reacted with different amines to form novel Schiff bases. scielo.org.co Another study reported the synthesis of pyrazole-based Schiff bases by reacting a pyrazole aldehyde with amines such as p-methyl aniline, m-chloro aniline, and α-naphthyl amine. ekb.eg The structures of these products are confirmed using elemental analysis, FT-IR, and 1H-NMR spectroscopy. ekb.eg Research into these compounds often includes evaluating their potential biological activities. ekb.egnih.gov

Pyrimidine-derived Schiff Bases: The pyrimidine ring is a core structure in nucleic acids. niscpr.res.in Schiff bases containing this moiety have been synthesized, for example, by the condensation of 2-aminopyrimidine with a range of substituted benzaldehydes (e.g., o-chloro-benzaldehyde, 2,5-dimethoxybenzaldehyde, and veratraldehyde). niscpr.res.in The synthesis can be performed using conventional heating methods or, more efficiently, through microwave irradiation, which often results in higher yields and significantly shorter reaction times. niscpr.res.in The formation of these Schiff bases is confirmed by the characteristic signals of the azomethine group in IR and NMR spectra. niscpr.res.in

Heterocyclic CoreTypical Aldehyde PrecursorTypical Amine PrecursorReference
PyrazolePyrazole-4-carbaldehyde derivativesAromatic amines (e.g., substituted anilines) ekb.egscielo.org.co
PyrimidineSubstituted benzaldehydes2-Aminopyrimidine niscpr.res.in

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While the traditional synthesis of Salicylidene 2-aminopyridine (B139424) often involves refluxing reactants in ethanol (B145695), emerging research is focused on developing more efficient, sustainable, and versatile synthetic methodologies. evitachem.comresearchgate.net These novel approaches aim to improve yields, reduce reaction times, and minimize environmental impact.

One promising area is the adoption of "green chemistry" principles. A reported solvent-free method involves simply grinding a mixture of 2-aminopyridine and the appropriate aromatic aldehyde in a mortar and pestle at room temperature. chemicalbook.com This technique not only eliminates the need for solvents but also simplifies the work-up procedure, with the solid product being easily collected and recrystallized from dilute aqueous ethanol. chemicalbook.com

Microwave-assisted synthesis represents another significant advancement. For the related compound (E)-2-((pyridine-3-ylimino)methyl)phenol (3APS), microwave irradiation drastically reduced the reaction time to just 5 minutes, achieving an excellent yield of 95%. mdpi.comsemanticscholar.org This contrasts sharply with conventional heating methods that require longer durations. mdpi.com The application of this high-speed, efficient technique to Salicylidene 2-aminopyridine and its derivatives is a key avenue for future synthetic exploration.

Furthermore, the development of multicomponent reactions (MCRs) for synthesizing highly substituted 2-aminopyridine derivatives offers a powerful strategy for creating molecular diversity. nih.govresearchgate.net Although not yet extensively applied to this compound itself, these one-pot reactions, which combine three or more starting materials, provide a rapid and efficient pathway to complex molecular architectures, which could be adapted for generating novel libraries of this compound-based compounds. nih.gov

Synthetic Method Key Features Potential Advantages
Conventional Reflux Heating reactants in a solvent (e.g., ethanol). evitachem.comWell-established and reliable.
Solvent-Free Grinding Mechanical mixing of solid reactants at room temperature. chemicalbook.comEnvironmentally friendly (no solvent), simple procedure, fast reaction times (2-70 min). chemicalbook.com
Microwave-Assisted Use of microwave irradiation to heat reactants. mdpi.comsemanticscholar.orgExtremely rapid reaction times (e.g., 5 minutes), high yields, energy efficient. mdpi.comsemanticscholar.org
Multicomponent Reactions One-pot synthesis involving three or more starting materials. nih.govHigh efficiency, atom economy, rapid access to complex derivatives. nih.gov

Design and Synthesis of Advanced Multi-functional Complexes

This compound is an excellent bidentate ligand, coordinating through the imine nitrogen and the hydroxyl oxygen atom to form stable complexes with a wide array of metal ions. evitachem.com The future in this area lies in the rational design and synthesis of advanced, multi-functional metal complexes where the properties are not merely the sum of the parts but result from synergistic interactions between the ligand and the metal center.

Research has demonstrated the formation of mixed-ligand complexes, such as those involving copper(II), this compound (HL), and other ligands like 2,2′-bipyridyl (bipy), 1,10-phenanthroline (B135089) (phen), or imidazole (B134444) (im). rsc.orgresearchgate.net These complexes, with general formulas like [Cu(bipy)L]⁺ and [Cu(phen)L]⁺, are effective catalysts and provide a framework for tuning the electronic and steric properties of the metal center. rsc.orgresearchgate.net Future work will likely focus on incorporating ligands that introduce additional functionalities, such as luminescence, redox activity, or specific biological targeting capabilities.

The goal is to create complexes with tailored applications, for instance, as sensors where the binding of an analyte to the metal center modulates the complex's photophysical properties. evitachem.com Another direction is the development of magneto-optical materials or catalysts where the ligand framework can be systematically modified to control the catalytic activity and selectivity.

In-depth Mechanistic Understanding of Catalytic Processes

While this compound complexes are known to have catalytic potential, a detailed mechanistic understanding of their action is crucial for designing more efficient catalysts. evitachem.com Future research will increasingly focus on elucidating the intricate steps of catalytic cycles.

A key example is the study of the hydrolysis of this compound, which serves as a model for the cleavage of imine linkages. Kinetic studies have investigated this reaction in both the presence and absence of copper(II) ions. rsc.orgresearchgate.net It was found that the Schiff-base anion undergoes hydroxide-independent hydrolysis, a process consistent with intramolecular catalysis by the phenoxide ion. rsc.orgresearchgate.net The copper(II) chelate, [CuL]⁺, undergoes acid-catalyzed hydrolysis, and mixed-ligand complexes have also been shown to be effective catalysts for this process. rsc.orgresearchgate.net

Future studies will need to employ a combination of advanced spectroscopic techniques (like in-situ IR and NMR), kinetic analysis, and isotopic labeling to probe reaction intermediates and transition states. Understanding how factors like the metal ion, the presence of other ligands, and substituent effects on the this compound backbone influence reaction pathways will be paramount. evitachem.com This knowledge will enable the rational design of catalysts with enhanced activity and selectivity for a range of chemical transformations.

Advanced Computational Modeling for Property Prediction

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules and materials. For this compound and its derivatives, advanced computational modeling offers a pathway to predict properties and guide experimental efforts.

Techniques such as Density Functional Theory (DFT) can be used to explore the electronic structure and optical properties of these compounds. researchgate.net For instance, DFT calculations can predict bandgaps, helping to identify promising candidates for semiconductor applications. researchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful approach, particularly for predicting biological activity. mdpi.com By building a statistical model that correlates structural descriptors with observed activity, QSAR can forecast the inhibitory potential of newly designed compounds. mdpi.com

Molecular docking and molecular dynamics simulations are essential for understanding interactions with biological targets. nih.govnih.gov These methods can predict how a this compound derivative binds to a protein's active site and assess the stability of the resulting complex. nih.gov For example, molecular dynamics disclosed that introducing a spiro group into a 2-aminopyridine derivative could reduce steric hindrance with a bulky amino acid residue in a drug-resistant mutant protein, explaining its enhanced activity. nih.gov Future research will leverage these computational tools to pre-screen virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Computational Method Application for this compound Predicted Properties
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity. researchgate.netBandgap energies, molecular orbital distributions, reaction energetics. researchgate.net
QSAR Modeling Predicting biological activity based on chemical structure. mdpi.comInhibitory concentrations (IC₅₀), binding affinities. mdpi.com
Molecular Docking Predicting the binding mode of a ligand to a receptor. nih.govBinding affinity scores, key interacting residues. nih.gov
Molecular Dynamics (MD) Simulating the movement and interaction of molecules over time. nih.govStability of ligand-receptor complexes, conformational changes. nih.gov

Investigation of Further Materials Science Applications

The unique electronic and photophysical properties of this compound and its derivatives make them attractive candidates for a variety of materials science applications. evitachem.com Research in this area is expanding beyond initial explorations into sensors and catalysts.

A particularly interesting avenue is the study of their photochromic and thermochromic behaviors. evitachem.comacs.org Photochromism, a reversible transformation between two forms having different absorption spectra, is induced by light. Studies on derivatives like N-(3,5-ditert-butylsalicylidene)-2-aminopyridine have used transient optical spectroscopy to investigate the ultrafast photoinduced processes, such as excited-state intramolecular proton transfer (ESIPT), that underlie these color changes. acs.org This fundamental understanding is key to developing applications like rewritable paper and UV sensors. acs.org

Furthermore, the strategic modification of the this compound scaffold can lead to materials with entirely new properties. For example, the incorporation of a dendrimeric unit in 4,4′-dodecyloxybenzoyloxybenzoyl-4-salicylidene-2-aminopyridine induces thermotropic liquid crystalline properties, which are absent in the parent compound. evitachem.com This demonstrates the potential for designing novel materials with tailored mesophases for use in displays and other advanced optical technologies. evitachem.com

Elucidation of Biological Mechanisms for Targeted Research

Derivatives of this compound have shown promise for various biological activities, including antimicrobial effects. evitachem.comresearchgate.net A critical future direction is to move beyond preliminary screening and elucidate the precise molecular mechanisms underlying these activities. A deeper understanding of how these compounds interact with biological systems is essential for developing them into effective therapeutic agents.

The biological activity of these Schiff bases is often linked to their ability to form stable complexes with transition metals. evitachem.com It is hypothesized that these metal complexes can disrupt crucial microbial metabolic pathways. evitachem.com Future research should focus on identifying the specific enzymes or cellular processes that are inhibited. For example, related salicylidene acylhydrazides are known to inhibit the Type III secretion system in several Gram-negative pathogens, a mechanism that prevents bacteria from injecting harmful proteins into host cells. mdpi.com Investigating similar targets for this compound derivatives could be a fruitful line of inquiry.

Advanced techniques in chemical biology and proteomics can be employed to identify the direct protein targets of these compounds. Understanding the structure-activity relationships, such as how different substituents on the aromatic rings affect electron density and, consequently, biological activity, will be crucial for targeted drug design. evitachem.com

Development of Next-Generation Derivatives with Tailored Properties

The development of next-generation derivatives of this compound with precisely tailored properties is the culmination of the aforementioned research avenues. By combining novel synthetic methods, computational predictions, and a deep understanding of structure-property relationships, researchers can design and create new molecules for specific, high-value applications.

A key strategy is the rational design of derivatives to overcome existing challenges, such as drug resistance in cancer therapy. In one study, novel 2-aminopyridine derivatives were designed as dual inhibitors of ROS1 and ALK kinases to combat resistance to existing drugs like Crizotinib. nih.gov The "preferred spiro derivative C01" showed remarkable activity against a key resistance mutation (ROS1G2032R), being about 30-fold more potent than Crizotinib. nih.gov Similarly, other research has focused on creating 2-aminopyridine-based dual inhibitors of CDK9 and HDACs for treating refractory cancers. nih.gov

This approach of "scaffold hopping" and targeted modification can also be applied to other areas. mdpi.comnih.gov For instance, by systematically altering the substituents, one could fine-tune the photochromic properties for optical data storage or enhance the catalytic efficiency of a metal complex for a specific industrial process. The future lies in this integrated approach: using fundamental knowledge to design molecules with a predefined function and then employing advanced synthetic techniques to bring them to life.

Q & A

Q. What strategies mitigate synthetic challenges in preparing air-sensitive this compound metal complexes?

  • Methodological Answer : Use Schlenk lines or gloveboxes under inert gas (N₂/Ar) to prevent oxidation. Chelating ligands (e.g., diphenylphosphine) stabilize metal centers, while cyclic voltammetry monitors redox stability. For characterization, synchrotron-based XAS (X-ray absorption spectroscopy) provides oxidation state and coordination data without air exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.